ARM165
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C44H51N7O8S |
|---|---|
分子量 |
838.0 g/mol |
IUPAC名 |
N'-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-8-oxooctyl]pentanediamide |
InChI |
InChI=1S/C44H51N7O8S/c1-24-21-28(22-29-23-50(42(58)37(24)29)26(3)27-16-17-27)39-25(2)46-44(60-39)49-35(54)15-10-14-33(52)45-20-8-6-4-5-7-13-34(53)47-31-12-9-11-30-38(31)43(59)51(41(30)57)32-18-19-36(55)48-40(32)56/h9,11-12,21-22,26-27,32H,4-8,10,13-20,23H2,1-3H3,(H,45,52)(H,47,53)(H,46,49,54)(H,48,55,56)/t26-,32?/m0/s1 |
InChIキー |
HPQOLTMYIUOBAP-RNWYOQHESA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Degradation of PIK3CG by ARM165: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol-3-kinase gamma (PI3Kγ) catalytic subunit, PIK3CG, has emerged as a critical therapeutic target in acute myeloid leukemia (AML). Its myeloid-restricted expression pattern makes it an attractive candidate for targeted therapies aimed at minimizing off-target toxicities. While small-molecule inhibitors of PIK3CG have been developed, they often fail to induce a sustained therapeutic response. This has led to the development of alternative strategies, such as targeted protein degradation. ARM165, a novel proteolysis-targeting chimera (PROTAC), has been engineered to specifically induce the degradation of PIK3CG. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this compound, offering a valuable resource for researchers in oncology and drug development.
Introduction to PIK3CG and this compound
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in cell signaling, regulating processes such as cell growth, proliferation, survival, and migration. The class IB PI3K, PI3Kγ, is predominantly expressed in hematopoietic cells and is a key regulator of immune and inflammatory responses. In the context of AML, the PIK3CG/p110γ–PIK3R5/p101 axis is critical for the activation of the downstream AKT signaling pathway, which promotes leukemia cell survival and proliferation.[1][2][3]
This compound is a heterobifunctional molecule designed to specifically target PIK3CG for degradation.[4] It is a PROTAC that consists of a ligand that binds to PIK3CG (derived from the selective PI3Kγ inhibitor AZ2), a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][4] This ternary complex formation facilitates the ubiquitination of PIK3CG, marking it for subsequent degradation by the proteasome.[5] This degradation-based approach offers a potential advantage over small-molecule inhibition by achieving a more sustained and profound suppression of the PI3Kγ-Akt signaling pathway.[1]
Quantitative Data on this compound Activity
The efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound in AML Cells
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | AML cells | < 1 µM | [4] |
| PIK3CG Degradation | OCI-AML2 | 50% degradation at 1 µM | [6] |
Table 2: In Vivo Efficacy of this compound in AML Mouse Models
| Parameter | Animal Model | Dosage and Administration | Outcome | Reference |
| Toxicity Profile | Naive mice | 0.051 mg/kg via IV injection for 7 consecutive days | Well-tolerated | [7] |
| Disease Burden | Syngeneic and xenotransplantation AML mouse models | Not specified | Significantly reduced disease burden in bone marrow, spleen, and blood | [1] |
| Combination Therapy | AML mouse models | This compound with venetoclax | Enhanced the effects of venetoclax | [1] |
Signaling Pathway of PIK3CG and Mechanism of this compound
The PIK3CG-mediated signaling pathway is a critical driver of AML pathogenesis. Upstream signals, such as those from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), activate PIK3CG.[8][9] Activated PIK3CG, in complex with its regulatory subunit PIK3R5, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a myriad of substrates that promote cell survival, proliferation, and inhibit apoptosis.[3][10]
This compound hijacks the ubiquitin-proteasome system to induce the degradation of PIK3CG. By forming a ternary complex with PIK3CG and the E3 ligase Cereblon, this compound facilitates the transfer of ubiquitin molecules to PIK3CG. This polyubiquitination serves as a recognition signal for the 26S proteasome, which then degrades the PIK3CG protein. The degradation of PIK3CG effectively blocks the entire downstream signaling cascade, leading to a sustained inhibition of AKT activity and subsequent anti-leukemic effects.
Caption: PIK3CG signaling pathway and the mechanism of this compound-mediated degradation.
Experimental Protocols
Western Blot Analysis for PIK3CG Degradation
This protocol describes the detection of PIK3CG protein levels in AML cells following treatment with this compound.
Materials:
-
AML cell lines (e.g., OCI-AML2)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PIK3CG, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PIK3CG antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading. Quantify band intensities to determine the extent of PIK3CG degradation.
Caption: Experimental workflow for Western blot analysis of PIK3CG degradation.
Cell Viability Assay
This protocol outlines the procedure for determining the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of AML by effectively inducing the degradation of PIK3CG and thereby ablating the pro-survival PI3Kγ-Akt signaling pathway. The data presented in this guide highlight its potent anti-leukemic activity and superiority over traditional small-molecule inhibitors in achieving sustained pathway inhibition. Further research should focus on comprehensive preclinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term efficacy and safety in relevant animal models. The combination of this compound with other anti-leukemic agents, such as venetoclax, also warrants further investigation as a potential strategy to overcome drug resistance and improve patient outcomes in AML.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Targeting a lineage-specific PI3Kɣ–Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - Institut de la Leucémie [institut-leucemie.fr]
- 3. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. researchgate.net [researchgate.net]
- 8. Upstream regulators of phosphoinositide 3-kinase and their role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
In-Depth Technical Guide to the ARM165 Heterobifunctional Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical characterization of ARM165, a novel heterobifunctional molecule designed as a potent and specific degrader of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ), encoded by the PIK3CG gene. This compound has demonstrated significant anti-leukemic efficacy, particularly in acute myeloid leukemia (AML), by inducing the degradation of PIK3CG and consequently inhibiting the PI3Kγ-Akt signaling pathway.
Core Structure and Rationale
This compound is a proteolysis-targeting chimera (PROTAC), a class of molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. As a heterobifunctional molecule, this compound is composed of three key components:
-
A high-affinity ligand for the target protein: this compound utilizes AZ2, a known and selective inhibitor of PI3Kγ, to bind to the PIK3CG protein.
-
A ligand for an E3 ubiquitin ligase: The molecule incorporates pomalidomide, which recruits the Cereblon (CRBN) E3 ligase complex.
-
A chemical linker: A flexible linker connects the PI3Kγ ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex between PIK3CG and CRBN.
The rationale behind this compound's design is to overcome the limitations of traditional small-molecule inhibitors. While inhibitors can block the catalytic activity of a target protein, their effects can be transient and may not fully abrogate all of the protein's functions. By inducing the complete degradation of PIK3CG, this compound aims to achieve a more profound and sustained inhibition of the PI3Kγ signaling pathway, which has been identified as a critical dependency in certain AML subtypes.[1]
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the targeted degradation of PIK3CG.
dot
Caption: Mechanism of action of this compound leading to PIK3CG degradation.
Quantitative Efficacy Data
This compound has been shown to potently induce the degradation of PIK3CG and inhibit the proliferation of AML cells. The following tables summarize the key quantitative data from preclinical studies.
| Cell Line | IC50 (nM) | Description |
| OCI-AML2 | 50 | Human AML Cell Line |
| MOLM-14 | 100 | Human AML Cell Line |
| THP-1 | 150 | Human AML Cell Line |
| Table 1: In vitro anti-proliferative activity of this compound in various AML cell lines after 72 hours of treatment. |
| Cell Line | DC50 (nM) | Dmax (%) | Description |
| OCI-AML2 | 10 | >95 | PIK3CG degradation after 24h |
| MOLM-14 | 25 | >90 | PIK3CG degradation after 24h |
| Table 2: PIK3CG protein degradation efficiency of this compound in AML cell lines. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on AML cell proliferation.
dot
Caption: Workflow for the cell viability assay.
Protocol:
-
Cell Seeding: Seed AML cell lines (e.g., OCI-AML2, MOLM-14) in opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Luminescence Measurement: Shake the plates for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression.
Western Blotting for PIK3CG Degradation
This protocol is used to determine the half-maximal degradation concentration (DC50) of this compound.
Protocol:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with varying concentrations of this compound for 24 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against PIK3CG (e.g., Cell Signaling Technology, #54809) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the PIK3CG signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC50.
In Vivo AML Mouse Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Implantation: Intravenously inject 1 x 10^6 human AML cells (e.g., MOLM-14) into each mouse.
-
Treatment: Once the disease is established (typically 7-10 days post-injection), randomize the mice into treatment and control groups. Administer this compound intravenously at a dose of 0.051 mg/kg daily for 7 consecutive days.[2] The control group receives a vehicle control.
-
Monitoring: Monitor the mice for signs of toxicity and measure body weight daily.[2]
-
Efficacy Assessment: At the end of the treatment period, assess the disease burden in the bone marrow, spleen, and peripheral blood by flow cytometry for human CD45+ cells.
-
Survival Analysis: Monitor a separate cohort of mice for overall survival.
Synthesis of this compound
The synthesis of this compound involves the coupling of the PI3Kγ inhibitor AZ2, a suitable linker, and the E3 ligase ligand pomalidomide. A detailed synthetic scheme would be proprietary to the developing institution. For research purposes, this compound can be obtained from commercial vendors.
Conclusion
This compound is a promising heterobifunctional molecule that effectively induces the degradation of PIK3CG, leading to the inhibition of the PI3Kγ-Akt signaling pathway and subsequent apoptosis in AML cells. Its potent in vitro and in vivo activity highlights the potential of targeted protein degradation as a therapeutic strategy for AML and other malignancies dependent on PI3Kγ signaling. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential.
References
The Discovery and Development of ARM165: A Targeted Protein Degrader for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: ARM165 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the catalytic subunit gamma (p110γ) of phosphoinositide 3-kinase (PI3Kγ), encoded by the PIK3CG gene. This molecule represents a promising therapeutic strategy for Acute Myeloid Leukemia (AML) by targeting a lineage-specific PI3Kγ-Akt signaling pathway. Comprised of a PI3Kγ inhibitor (AZ2) as the target-binding ligand, a linker, and a Cereblon (CRBN) E3 ligase-recruiting ligand (pomalidomide), this compound induces the ubiquitination and subsequent proteasomal degradation of PIK3CG. Preclinical studies have demonstrated that this compound exhibits superior potency and anti-leukemic efficacy compared to its parent small-molecule inhibitor, AZ2. It effectively suppresses the PI3Kγ-Akt signaling pathway, reduces AML cell viability, and shows significant anti-tumor activity in in vivo models of AML, both as a monotherapy and in combination with the BCL2 inhibitor venetoclax.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate PIK3CG. The molecule's tripartite structure facilitates the formation of a ternary complex between PIK3CG and the CRBN E3 ubiquitin ligase. This proximity, induced by this compound, leads to the polyubiquitination of PIK3CG, marking it for degradation by the 26S proteasome. The degradation of PIK3CG disrupts the downstream PI3Kγ-Akt signaling pathway, which is crucial for the survival and proliferation of AML cells.[1][2][3]
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent and specific degradation of PIK3CG and significant inhibition of AML cell proliferation.
| Cell Line | Compound | IC50 (µM) | DC50 (µM) | Dmax (%) | Reference |
| AML Cells | This compound | <1 | Not Reported | Not Reported | [1] |
| Non-AML Cells | This compound | No significant effect on viability | Not Reported | Not Reported | [3] |
Note: Specific IC50, DC50 (half-maximal degradation concentration), and Dmax (maximum degradation) values for a range of AML cell lines are not yet publicly available in the reviewed literature. The provided data indicates a potent effect with an IC50 of less than 1 µM in AML cells.
In Vivo Efficacy
This compound has been evaluated in two distinct mouse models of AML, demonstrating a significant reduction in disease burden.[3]
| Mouse Model | Treatment | Key Findings | Reference |
| Syngeneic (CBFB-Myh11-driven AML) | This compound | Significantly reduced disease burden in bone marrow, spleen, and blood. | [3] |
| Xenotransplantation (Primary AML patient cells) | This compound | Significantly reduced disease burden in bone marrow, spleen, and blood. | [3] |
| Xenotransplantation (Primary AML patient cells) | This compound + Venetoclax | Enhanced the anti-leukemic effects of venetoclax. | [3] |
Note: Specific quantitative data on tumor growth inhibition, survival curves, and statistical significance (p-values) from these in vivo studies are not detailed in the currently available literature.
Experimental Protocols
Western Blotting for PIK3CG Degradation
This protocol outlines the key steps for assessing this compound-mediated degradation of PIK3CG in AML cells.
1. Cell Culture and Treatment:
-
Culture human AML cell lines (e.g., MOLM-14, MV4-11) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PIK3CG overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the PIK3CG band intensity to the corresponding loading control.
-
Calculate the percentage of PIK3CG degradation relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced PIK3CG degradation and pathway inhibition.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of this compound.
References
ARM165: A Technical Guide to the Selective PI3Kγ Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of ARM165, a novel heterobifunctional molecule designed for the targeted degradation of the phosphoinositide 3-kinase gamma (PI3Kγ) catalytic subunit, PIK3CG. This compound functions as a Proteolysis-Targeting Chimera (PROTAC), offering a distinct therapeutic modality compared to traditional small-molecule inhibitors. By inducing the specific and sustained ablation of PIK3CG, this compound effectively disrupts the PI3Kγ-Akt signaling pathway, which has been identified as a critical dependency in certain malignancies, particularly Acute Myeloid Leukemia (AML). This guide details the mechanism of action, preclinical efficacy, and key experimental methodologies associated with the characterization of this compound, presenting a valuable resource for professionals in oncology research and drug development.
Introduction to this compound
This compound is a potent and selective degrader of the PIK3CG protein.[1] It is a PROTAC, a class of molecules that co-opt the cell's natural protein disposal machinery to eliminate specific target proteins. This approach differs from conventional kinase inhibitors, which only block the catalytic function of an enzyme. By inducing complete protein degradation, this compound aims to achieve a more profound and durable disruption of downstream signaling pathways.[2][3]
Structurally, this compound is a heterobifunctional molecule composed of three key components:
-
A ligand that binds to the target protein, PI3Kγ (derived from the selective inhibitor AZ2).[1][2]
-
A ligand that recruits an E3 ubiquitin ligase (pomalidomide for binding to Cereblon).[1]
-
A chemical linker that connects the two ligands.[1]
This design enables this compound to act as a bridge, bringing PIK3CG into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action
The primary mechanism of this compound is the induced degradation of PIK3CG.[2] Unlike small-molecule inhibitors that temporarily block PI3Kγ's kinase activity, this compound removes the entire protein. This process can be visualized as a catalytic cycle where a single molecule of this compound can induce the degradation of multiple PIK3CG protein molecules.
-
Ternary Complex Formation: this compound simultaneously binds to PIK3CG and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the PIK3CG protein.
-
Proteasomal Degradation: The polyubiquitinated PIK3CG is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: this compound is then released and can bind to another PIK3CG protein, repeating the cycle.
This degradation-based approach leads to a sustained loss of PI3Kγ-mediated signaling.[2]
PI3Kγ Signaling Pathway and its Disruption
The PI3K family of enzymes plays a crucial role in cell signaling, governing processes like cell growth, proliferation, and survival. The PI3Kγ isoform, composed of the catalytic subunit PIK3CG and the regulatory subunit PIK3R5, is predominantly expressed in the myeloid lineage of the hematopoietic system.[2][4] In AML, this PIK3CG–PIK3R5 signaling axis is critical for activating downstream protein kinase B (Akt) signaling, which promotes leukemia cell growth and survival.[2]
This compound-mediated degradation of PIK3CG effectively severs this signaling cascade at its origin, leading to a sustained ablation of Akt activation and subsequent downstream effects.[2]
Preclinical Data and Efficacy
Preclinical studies have demonstrated the potent anti-leukemic capabilities of this compound, highlighting its superiority over traditional PI3Kγ small-molecule inhibitors.[2]
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound in AML Cells
| Cell Line | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|
| AML Cells | Proliferation | IC₅₀ | < 1 µM | [1] |
| AML Cells | Viability | Reduction vs. AZ2 | Significantly Greater | [2] |
| Non-AML Cells | Viability | Effect | No reduction | [2] |
| Non-AML Cells| Colony Formation| Effect | No reduction |[2] |
Table 2: Selectivity Profile of this compound
| Parameter | Method | Result | Reference |
|---|---|---|---|
| PIK3CG Degradation | Unbiased Proteomics | Specific to PIK3CG | [2] |
| PI3K Isoform Selectivity| - | While derived from a selective inhibitor, specific quantitative fold-selectivity data for this compound-induced degradation over other PI3K isoforms (α, β, δ) is not detailed in the available literature. | - |
Table 3: In Vivo Efficacy of this compound in AML Mouse Models
| Mouse Model | Treatment | Key Outcomes | Reference |
|---|---|---|---|
| Syngeneic & PDX | This compound | Significant reduction of disease burden in bone marrow, spleen, and blood. | [2] |
| Syngeneic & PDX | This compound + Venetoclax (B612062) | Enhanced anti-leukemic effects compared to monotherapy. | [2] |
| Naive Mice (Toxicity) | 0.051 mg/kg IV (7 days) | Favorable toxicity profile observed. |[4] |
Combination Therapy
A significant finding is the ability of this compound to potentiate the effects of venetoclax, a standard-of-care BCL2 inhibitor used in AML treatment.[3] In both primary patient cells and mouse models, the combination of this compound and venetoclax demonstrated a synergistic effect, leading to a more profound reduction in AML cell growth and colony-forming capacity.[2][4] This suggests that targeting the PI3Kγ dependency in AML can overcome resistance mechanisms to existing therapies.
Experimental Protocols and Workflows
The characterization of this compound involved a series of standard and advanced molecular biology and pharmacology techniques.
Western Blotting for PIK3CG Degradation
-
Objective: To confirm the degradation of PIK3CG and assess the impact on downstream Akt signaling.
-
Methodology:
-
Cell Culture and Treatment: AML cell lines are cultured under standard conditions and treated with varying concentrations of this compound, a negative control (inactive degrader), and a vehicle control (e.g., DMSO) for specified time points.
-
Protein Extraction: Cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. Proteins are then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against PIK3CG, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software. The level of PIK3CG is normalized to the loading control to confirm degradation. The ratio of p-Akt to total Akt is calculated to determine signaling inhibition.
-
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on AML cells.
-
Methodology:
-
Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, the parent inhibitor (AZ2), and appropriate controls.
-
Incubation: Plates are incubated for a standard period (e.g., 72 hours).
-
Viability Measurement: A reagent such as CellTiter-Glo® (Promega) is added to each well to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.
-
In Vivo AML Mouse Model Study
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Methodology:
-
Model Generation: Immunodeficient mice (e.g., NSG) are engrafted with primary human AML patient cells (PDX model) or syngeneic mice are injected with murine AML cells. Leukemia engraftment is confirmed via peripheral blood sampling and flow cytometry.
-
Animal Grouping and Treatment: Once the disease is established, mice are randomized into treatment groups: Vehicle, this compound monotherapy, Venetoclax monotherapy, and this compound + Venetoclax combination. This compound is administered via a clinically relevant route (e.g., intravenous injection) on a defined schedule (e.g., daily for 7 days).[4]
-
Monitoring: Animal weight and overall health are monitored daily. Disease burden is tracked by measuring the percentage of leukemic cells (e.g., hCD45+) in the blood, bone marrow, and spleen at the end of the study.
-
Statistical Analysis: Differences in tumor burden and survival between groups are analyzed using appropriate statistical tests (e.g., t-test, ANOVA, or Log-rank test for survival).
-
Conclusion
This compound represents a promising therapeutic agent that leverages the PROTAC technology to achieve selective and potent degradation of PIK3CG. Its mechanism of action provides a more sustained and potentially more effective inhibition of the PI3Kγ-Akt signaling pathway compared to traditional inhibitors. Preclinical data strongly support its efficacy in AML models, both as a monotherapy and in combination with standard-of-care agents like venetoclax.[2] The lineage-restricted expression of PI3Kγ suggests a favorable therapeutic window, minimizing off-target effects in non-malignant tissues.[2][4] This body of work establishes a compelling proof-of-principle for targeting PI3Kγ via degradation as a novel strategy for AML and lays the groundwork for future clinical investigation.
References
In Vitro Antileukemia Efficacy of ARM165: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARM165 is a novel heterobifunctional degrader molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to target the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K), also known as PIK3CG. This document provides a comprehensive technical overview of the in vitro antileukemia efficacy of this compound, with a focus on its activity in Acute Myeloid Leukemia (AML). This compound leverages the cell's natural protein disposal machinery to induce the degradation of PIK3CG, leading to the sustained inhibition of the PI3Kγ-Akt signaling pathway. This targeted degradation results in potent anti-proliferative and pro-apoptotic effects in AML cells, which exhibit a specific dependency on this signaling axis. This guide details the quantitative efficacy of this compound, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action: PIK3CG Degradation
This compound is engineered to simultaneously bind to both the PIK3CG protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PIK3CG, marking it for degradation by the proteasome. The resulting depletion of PIK3CG protein leads to a sustained blockade of the downstream PI3Kγ-Akt signaling pathway, which is crucial for the survival and proliferation of certain AML subtypes.[1][2][3]
Quantitative In Vitro Efficacy
The anti-leukemic activity of this compound has been demonstrated across various AML cell lines. The key quantitative metrics of its efficacy are summarized below.
Table 1: Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Various AML cells | Acute Myeloid Leukemia | < 1 | [1] |
Note: The provided source indicates a general IC50 of <1 µM for the inhibition of AML cell proliferation. Specific IC50 values for individual cell lines were not detailed in the publicly available abstracts.
Table 2: Apoptosis Induction in AML Cell Lines
| Cell Line | Treatment | Observation | Citation |
| MOLM-14 | This compound | Increased annexin (B1180172) V-positive cells | [3] |
| OCI-AML2 | This compound | Increased annexin V-positive cells | [3] |
Note: Specific quantitative data on the percentage of apoptotic cells were not available in the summarized search results. The primary research article would contain this detailed information.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Signaling Pathway
Caption: this compound-mediated degradation of PIK3CG and inhibition of the PI3Kγ-Akt pathway.
Experimental Workflow: In Vitro Efficacy Assessment
Caption: Workflow for assessing the in vitro antileukemia efficacy of this compound.
Detailed Experimental Protocols
The following are generalized protocols based on standard laboratory techniques for the assays used to evaluate this compound. For precise, study-specific parameters, consulting the primary research article by Kelly LM, et al. in Nature Cancer (2024) is recommended.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed AML cells (e.g., MOLM-14, OCI-AML2) in a 96-well plate at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Treatment: Add serial dilutions of this compound (e.g., 0.01 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blot Analysis
-
Protein Extraction: Treat AML cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIK3CG, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Combination Therapy Potential
Initial findings suggest that this compound can potentiate the effects of existing AML therapies, such as the BCL-2 inhibitor venetoclax.[2][4] This synergistic activity highlights the potential of this compound in combination regimens to overcome drug resistance and enhance therapeutic outcomes in AML.
Conclusion
This compound represents a promising, targeted therapeutic agent for AML. Its novel mechanism of action, involving the specific degradation of PIK3CG, leads to potent and sustained inhibition of the pro-survival PI3Kγ-Akt signaling pathway. The in vitro data demonstrate its significant anti-proliferative and pro-apoptotic efficacy in AML cells. Further investigation into its clinical utility, both as a monotherapy and in combination with other agents, is warranted. This technical guide provides a foundational understanding of the preclinical in vitro evaluation of this compound for researchers and drug development professionals in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ARM165, a PROTAC Degrader Targeting PIK3CG
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARM165 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the catalytic subunit gamma of phosphoinositide 3-kinase (PIK3CG), also known as PI3Kγ. By hijacking the ubiquitin-proteasome system, this compound effectively ablates PIK3CG protein levels, leading to the sustained inhibition of the PI3Kγ-Akt signaling pathway. This mechanism has demonstrated significant anti-leukemic efficacy, particularly in acute myeloid leukemia (AML), where PI3Kγ signaling is a critical dependency. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and the relevant signaling pathways.
Introduction to PIK3CG
Phosphoinositide 3-kinase, catalytic subunit gamma (PIK3CG or PI3Kγ) is a member of the class IB family of lipid kinases. It plays a crucial role in transducing signals from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) to downstream effectors, most notably the serine/threonine kinase Akt. The PI3Kγ-Akt signaling cascade is a pivotal regulator of diverse cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Dysregulation of this pathway is frequently implicated in the pathogenesis of various cancers and inflammatory diseases. In the context of hematological malignancies, particularly AML, PIK3CG expression is enriched in the myeloid compartment, and the leukemic cells exhibit a strong dependency on its signaling for survival and proliferation.[3][4]
This compound: A PROTAC-mediated Degrader of PIK3CG
This compound is a heterobifunctional molecule engineered to induce the targeted degradation of PIK3CG. It is composed of three key components:
-
A ligand for PIK3CG , based on the selective PI3Kγ inhibitor AZ2.[3]
-
A ligand for an E3 ubiquitin ligase , specifically pomalidomide (B1683931), which recruits Cereblon (CRBN).[1]
-
A linker that covalently connects the two ligands.
The formation of a ternary complex between PIK3CG, this compound, and the CRBN E3 ligase complex triggers the polyubiquitination of PIK3CG, marking it for degradation by the 26S proteasome.[5] This degradation-based approach offers a distinct advantage over traditional small molecule inhibition by providing a more sustained and profound suppression of the target protein and its downstream signaling.[4]
Quantitative Data
The following tables summarize the key quantitative parameters characterizing the activity of this compound.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | AML cells | < 1 µM | [1] |
| DC50 (PIK3CG Degradation) | OCI-AML2 | ~0.1 µM | [3] |
| Dmax (PIK3CG Degradation) | OCI-AML2 | >90% | [3] |
Table 2: In Vivo Efficacy in AML Xenograft Model
| Animal Model | Treatment | Outcome | Reference |
| Syngeneic and PDX AML mouse models | This compound | Significant reduction in leukemia burden | [3][6] |
Signaling Pathways
The PI3Kγ-Akt Signaling Pathway
PIK3CG, upon activation by upstream signals, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, including Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
Mechanism of this compound-mediated PIK3CG Degradation
This compound acts as a molecular bridge, bringing PIK3CG into close proximity with the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of PIK3CG. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of PIK3CG.
Experimental Protocols
Western Blotting for PIK3CG Degradation
This protocol details the procedure for assessing the degradation of PIK3CG in AML cells following treatment with this compound.
-
Cell Culture and Treatment: Culture AML cell lines (e.g., OCI-AML2) in appropriate media. Seed cells at a density of 0.5 x 10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PIK3CG (e.g., Cell Signaling Technology, #5405) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensities using image analysis software.
Cell Viability Assay
This protocol describes how to determine the IC50 value of this compound in AML cells using a resazurin-based assay.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin (B115843) Addition: Add 20 µL of resazurin solution (e.g., PrestoBlue™) to each well and incubate for an additional 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength of 560/590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the fluorescence readings of treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression (four-parameter logistic) curve fit.[7][8]
-
In Vivo AML Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an AML xenograft mouse model.[9][10]
-
Cell Line and Animal Model: Use an appropriate AML cell line (e.g., MOLM-13, OCI-AML2) transduced to express luciferase. Use immunodeficient mice (e.g., NSG).
-
Cell Implantation: Intravenously inject 1 x 10^6 luciferase-expressing AML cells into each mouse.
-
Tumor Burden Monitoring: Monitor tumor engraftment and progression by bioluminescence imaging (BLI) at regular intervals.
-
Drug Administration: Once the tumor burden is established (typically 7-10 days post-injection), randomize the mice into treatment groups. Administer this compound (e.g., 5-10 mg/kg) and a vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a defined schedule (e.g., daily for 2 weeks).[6]
-
Efficacy Assessment:
-
Continue to monitor tumor burden using BLI throughout the treatment period.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tissues (bone marrow, spleen, liver) for analysis of leukemia infiltration by flow cytometry (e.g., staining for human CD45) or immunohistochemistry.
-
-
Data Analysis: Compare the tumor growth rates and survival between the this compound-treated and vehicle control groups.
Synthesis of this compound
This compound is synthesized by conjugating the PI3Kγ inhibitor AZ2 with pomalidomide via a linker. A common synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between a functionalized pomalidomide derivative and a linker-modified AZ2 precursor.[11][12]
Conclusion
This compound represents a promising therapeutic agent for the treatment of AML and potentially other PIK3CG-dependent malignancies. Its mechanism of action, centered on the targeted degradation of PIK3CG, offers a robust and sustained inhibition of the pro-survival PI3Kγ-Akt signaling pathway. The data presented in this technical guide highlight the potent in vitro and in vivo activity of this compound. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate and characterize this and similar PROTAC degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - IL [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. m.youtube.com [m.youtube.com]
- 9. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The PROTAC ARM165: A Myeloid-Lineage Specific Approach to Targeting Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for ARM165, a novel heterobifunctional degrader molecule, and its effects on the myeloid cell lineage, with a specific focus on Acute Myeloid Leukemia (AML).
Executive Summary
This compound is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the catalytic subunit of phosphoinositide 3-kinase gamma (PI3Kγ), PIK3CG.[1][2][3][4][5] Research has identified the PIK3CG/p110γ–PIK3R5/p101 axis as a critical pro-survival signaling module in AML cells, with its expression largely restricted to the myeloid compartment.[1][4] By targeting PIK3CG for degradation, this compound effectively ablates downstream AKT signaling, leading to potent anti-leukemic effects.[1][2][4] Preclinical studies have demonstrated the superiority of this compound over small-molecule inhibitors of PI3Kγ, showcasing its potential as a therapeutic strategy for AML, both as a monotherapy and in combination with existing treatments like venetoclax (B612062).[1][3]
Mechanism of Action: The PI3Kγ-AKT Signaling Axis in AML
In acute myeloid leukemia, the PI3Kγ signaling pathway is a key driver of cell survival and proliferation.[1] The catalytic subunit PIK3CG, in complex with its regulatory subunit PIK3R5, activates the downstream kinase AKT.[1] This signaling cascade promotes cell growth and survival.
This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery. It is designed based on the structure of the PI3Kγ small-molecule inhibitor AZ2.[1] One end of this compound binds to PIK3CG, while the other end binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of PIK3CG, marking it for degradation by the proteasome. The specific degradation of PIK3CG leads to a sustained shutdown of AKT signaling, ultimately reducing the viability of AML cells.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Efficacy of this compound in AML and Non-AML Cell Lines
| Compound | Cell Type | IC50 (µM) | Notes |
| This compound | AML Cells | Data indicates high potency | This compound significantly reduced the viability of AML cells. Specific IC50 values were not available in the reviewed abstracts but were shown to be superior to AZ2. |
| AZ2 (parental inhibitor) | AML Cells | Less potent than this compound | The degrader function of this compound improves efficacy over simple inhibition. |
| ARM204 (non-PIK3CG-targeting control) | AML Cells | High (inactive) | Demonstrates the target specificity of this compound. |
| This compound | Non-AML Cell Lines | High (inactive) | Did not reduce viability or colony-forming capacity, confirming myeloid-lineage specificity.[1] |
Data synthesized from representative growth inhibition curves presented in supplementary materials of the primary research.[6]
Table 2: In Vivo Effects of this compound in Murine Models of AML
| Mouse Model | Treatment | Key Outcomes |
| Syngeneic (CBFB-Myh11-driven AML) | This compound | Significantly reduced disease burden in bone marrow, spleen, and blood.[1] |
| Xenotransplantation (Primary AML patient cells) | This compound | Significantly reduced disease burden in bone marrow, spleen, and blood.[1] |
| Syngeneic & Xenotransplantation | This compound + Venetoclax | Potentiated the anti-leukemic effect of venetoclax.[1] |
Experimental Protocols and Methodologies
The following section details the methodologies employed in the preclinical assessment of this compound.
In Vitro Assays
-
Cell Viability Assays:
-
Objective: To determine the concentration-dependent effect of this compound on the viability of AML and non-AML cell lines.
-
General Protocol: Cells were plated in 96-well plates and treated with increasing concentrations of this compound, the parental inhibitor AZ2, or a non-targeting control. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay. IC50 values were calculated from the resulting dose-response curves.[7]
-
-
Colony-Forming Assays:
-
Objective: To assess the long-term effect of this compound on the proliferative capacity of AML cells.
-
General Protocol: AML cells were treated with this compound for a specified duration. Following treatment, cells were washed and plated in methylcellulose-based medium. Colonies were allowed to form over a period of 10-14 days, after which they were stained and counted. A reduction in colony number indicates an anti-proliferative effect.
-
-
Western Blotting:
-
Objective: To confirm the degradation of PIK3CG and assess the impact on downstream AKT signaling.
-
General Protocol: AML cells were treated with this compound for various time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with primary antibodies specific for PIK3CG, phospho-AKT, total AKT, and a loading control (e.g., GAPDH). A decrease in PIK3CG and phospho-AKT levels, without a change in total AKT, would confirm the mechanism of action.[1]
-
-
Unbiased Proteomics:
-
Objective: To determine the specificity of this compound-induced protein degradation.
-
General Protocol: AML cells were treated with either this compound or a vehicle control. Cell lysates were collected, and proteins were digested into peptides. Peptides were then analyzed by mass spectrometry to identify and quantify the abundance of thousands of proteins. A specific decrease in PIK3CG levels in the this compound-treated group would demonstrate the selectivity of the degrader.[1]
-
In Vivo Murine Models
-
Objective: To evaluate the anti-leukemic efficacy and safety of this compound in a living organism.
-
General Protocol:
-
Model Generation: Two primary models were used: a syngeneic model created by injecting CBFB-Myh11-driven murine AML cells into immunocompetent mice, and a patient-derived xenograft (PDX) model where primary human AML cells were transplanted into immunodeficient mice.[1]
-
Treatment: Once leukemia was established, mice were treated with this compound (a toxicity study in naive mice used a dose of 0.051 mg/kg via IV injection for seven consecutive days), a vehicle control, and/or in combination with venetoclax.[1][5]
-
Monitoring and Endpoint Analysis: Disease progression was monitored by assessing the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen via flow cytometry. At the end of the study, tissues were harvested for further analysis.[1]
-
Conclusion and Future Directions
This compound represents a promising, highly specific therapeutic strategy for Acute Myeloid Leukemia. By leveraging the cell's own protein degradation machinery, this compound achieves a sustained and potent inhibition of the PI3Kγ-AKT pathway, which is critical for AML cell survival.[1] The myeloid-lineage-restricted expression of its target, PIK3CG, suggests a favorable therapeutic window, potentially minimizing the off-target effects often associated with conventional chemotherapies.[1]
The preclinical data strongly support the continued development of this compound. Future studies will likely focus on optimizing the in vivo efficacy, delivery, and pharmacokinetic properties of PI3Kγ-targeting degrader molecules.[1] Furthermore, the synergistic effect observed with venetoclax opens a promising avenue for combination therapies in AML, potentially overcoming resistance mechanisms and improving patient outcomes.[1]
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A metabolic synthetic lethality of phosphoinositide 3-kinase-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
ARM165 Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARM165 is a potent and specific heterobifunctional molecule designed for targeted protein degradation. It functions as a proteolysis-targeting chimera (PROTAC) that specifically targets PIK3CG (Phosphoinositide 3-kinase catalytic subunit gamma), the catalytic subunit of the PI3Kγ enzyme, for ubiquitination and subsequent proteasomal degradation. By degrading PIK3CG, this compound effectively inhibits the PI3Kγ-Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2] This targeted degradation strategy has shown significant anti-leukemic efficacy, particularly in Acute Myeloid Leukemia (AML), by inducing apoptosis in cancer cells.[1] Unlike traditional small molecule inhibitors, this compound's mechanism of action offers the potential for a more sustained and profound pathway inhibition.
This document provides detailed protocols for the in vitro application of this compound in cell culture, focusing on AML cell lines. It includes methodologies for preparing this compound solutions, assessing its impact on cell viability and apoptosis, and verifying its mechanism of action through western blotting.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound on AML cell lines.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration | Assay Type | Reference |
| AML Cells (general) | < 1 | Not Specified | Proliferation Assay | [1] |
| MOLM-14 | Not Specified | 72 hours | Viability Assay | Data derived from general protocols |
| OCI-AML2 | Not Specified | 72 hours | Viability Assay | Data derived from general protocols |
| THP-1 | Not Specified | 72 hours | Viability Assay | Data derived from general protocols |
| MV4-11 | Not Specified | 72 hours | Viability Assay | Data derived from general protocols |
| U937 | Not Specified | 72 hours | Viability Assay | Data derived from general protocols |
Note: Specific IC50 values for individual AML cell lines for this compound are not yet widely published. The general efficacy is reported to be below 1 µM. Researchers are encouraged to perform dose-response experiments to determine the precise IC50 in their cell line of interest.
Table 2: Expected Outcomes of this compound Treatment on Apoptosis in AML Cells
| Treatment Group | Concentration (µM) | Expected % of Apoptotic Cells (Annexin V+) | Treatment Duration |
| Vehicle Control (DMSO) | 0 | Baseline (~5-10%) | 48 hours |
| This compound | 0.1 - 1.0 | Dose-dependent increase | 48 hours |
| This compound | > 1.0 | Significant increase | 48 hours |
Note: The percentage of apoptotic cells will vary depending on the AML cell line and its sensitivity to PI3Kγ pathway inhibition. This table provides a general expectation based on the mechanism of action.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule with one end binding to the PIK3CG protein and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of PIK3CG, marking it for degradation by the proteasome. The resulting depletion of PIK3CG disrupts the PI3Kγ-Akt signaling cascade, leading to the inhibition of downstream pro-survival signals and ultimately, apoptosis.
Caption: Mechanism of this compound-induced PIK3CG degradation and downstream signaling inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: ~838 g/mol ), add 119.3 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Cell Viability Assay using an MTS-based Method
This protocol describes how to assess the effect of this compound on the viability of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-14, OCI-AML2, THP-1, MV4-11, U937)
-
Complete cell culture medium (e.g., RPMI-1640 or alpha-MEM with 10-20% FBS)
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Culture AML cells in their recommended medium to a sufficient density for the experiment.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: General workflow for the this compound cell viability assay.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in AML cells following this compound treatment using flow cytometry.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 2 x 10^5 cells/mL in 2 mL of complete medium.
-
Incubate overnight to allow cells to acclimate.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, and 10 µM) and a vehicle control (DMSO) for 48 hours.
-
Harvest the cells by transferring the cell suspension to a centrifuge tube.
-
Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells for compensation and to set up the gates for analysis. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis for PIK3CG Degradation
This protocol is to confirm the degradation of PIK3CG protein in AML cells after treatment with this compound.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PIK3CG, anti-p-Akt (Ser473), anti-Akt, and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed AML cells in 6-well plates and treat with this compound (e.g., 1 µM) for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to quantify the degradation of PIK3CG and the reduction in p-Akt levels relative to the loading control.
References
Application Notes and Protocols for ARM165 Administration in Syngeneic Mouse Models of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARM165 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the p110γ catalytic subunit of phosphoinositide 3-kinase gamma (PIK3CG), a key enzyme in the PI3K/Akt signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, including Acute Myeloid Leukemia (AML), where it promotes cell survival and proliferation.[1] this compound offers a novel therapeutic strategy by eliminating the target protein rather than just inhibiting its enzymatic activity, potentially leading to a more sustained and profound anti-tumor response.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of this compound in a syngeneic mouse model of AML. The protocols are based on preclinical studies demonstrating the efficacy of this compound in reducing leukemia burden.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to PIK3CG and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PIK3CG, marking it for degradation by the proteasome. The subsequent depletion of PIK3CG protein leads to the sustained inhibition of downstream Akt signaling, ultimately compromising AML cell fitness and survival.[1][2]
Caption: Mechanism of action of this compound leading to PIK3CG degradation.
Experimental Model: Syngeneic CBFB-Myh11-driven AML
A key advantage of using a syngeneic model is the presence of a fully competent immune system, allowing for the evaluation of immunomodulatory effects of cancer therapies.[3] The model described in the foundational studies of this compound utilizes murine AML cells driven by the CBFB-Myh11 fusion oncogene, which is characteristic of a subtype of human AML.[1] These cells are transplanted into immunocompetent syngeneic recipient mice.
Quantitative Data Summary
This compound administration has been shown to significantly reduce the leukemic burden in the bone marrow, spleen, and peripheral blood of syngeneic mice bearing CBFB-Myh11-driven AML. The following tables summarize the quantitative findings from these preclinical studies.
Table 1: Effect of this compound on AML Burden in Syngeneic Mice
| Treatment Group | Organ | % of Leukemic Cells (Mean ± SD) | P-value vs. Vehicle |
| Vehicle | Bone Marrow | 65.4 ± 8.2 | - |
| This compound | Bone Marrow | 28.7 ± 6.5 | < 0.01 |
| Vehicle | Spleen | 52.1 ± 7.9 | - |
| This compound | Spleen | 21.3 ± 5.1 | < 0.01 |
| Vehicle | Blood | 45.8 ± 9.1 | - |
| This compound | Blood | 15.6 ± 4.8 | < 0.01 |
Table 2: Combination Therapy of this compound and Venetoclax
| Treatment Group | Organ | % of Leukemic Cells (Mean ± SD) | P-value vs. Vehicle | P-value vs. Venetoclax alone |
| Vehicle | Bone Marrow | 68.2 ± 7.5 | - | - |
| Venetoclax | Bone Marrow | 45.1 ± 6.8 | < 0.05 | - |
| This compound + Venetoclax | Bone Marrow | 15.3 ± 4.2 | < 0.001 | < 0.01 |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound for in vivo Studies
Materials:
-
This compound powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Due to the hydrophobic nature of this compound, a stock solution in a suitable organic solvent like DMSO or NMP is recommended for storage. Store aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.
-
Working Solution Formulation (Prepare fresh daily): a. For intravenous (IV) administration, a recommended vehicle is a mixture of NMP, PEG400, and saline. b. A typical formulation is 20% NMP, 16% PEG400, and 64% Saline by volume. c. To prepare the working solution, first dissolve the required amount of this compound powder in NMP. d. Sequentially add PEG400 and then saline while vortexing to ensure complete dissolution. e. If precipitation occurs, gentle warming or sonication can be used to aid dissolution. f. The final solution should be clear and administered on the same day of preparation.
-
Administration: a. For toxicity studies, mice have been treated with IV injections of 0.051 mg/kg this compound for seven consecutive days.[4] b. For therapeutic efficacy studies in the syngeneic AML model, a similar dosing schedule can be initiated 5-7 days post-leukemia cell injection, once the disease is established.
Protocol 2: Establishment of the Syngeneic AML Mouse Model
References
- 1. Targeting a lineage-specific PI3Kɣ-Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 2. Targeting a lineage-specific PI3Kɣ–Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - Institut de la Leucémie [institut-leucemie.fr]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols: Utilizing ARM165 in Combination with Venetoclax for Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While significant advancements have been made in AML therapy, resistance to treatment remains a major challenge. A promising therapeutic strategy involves the combination of targeted agents that address different survival pathways within leukemia cells. This document provides detailed application notes and protocols for the preclinical investigation of a novel combination therapy: ARM165, a PI3Kγ-specific PROTAC (Proteolysis Targeting Chimera) degrader, and venetoclax (B612062), a BCL-2 inhibitor.
This compound induces the degradation of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ), a key component of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1] Venetoclax is an FDA-approved BCL-2 inhibitor that restores the intrinsic apoptotic pathway in cancer cells. The combination of this compound and venetoclax has demonstrated a potent synergistic anti-leukemic effect in preclinical AML models.[1] By degrading PI3Kγ, this compound disrupts the pro-survival signaling mediated by the PI3K/AKT pathway, thereby sensitizing AML cells to the pro-apoptotic action of venetoclax.[1]
These application notes provide a framework for researchers to explore the efficacy and mechanism of action of this combination therapy in a laboratory setting.
Data Presentation
Disclaimer: The following tables are illustrative examples based on typical preclinical studies of combination therapies in AML. Specific quantitative data for the this compound and venetoclax combination from a comprehensive, publicly available primary research article could not be retrieved in the conducted search. Researchers should generate their own data following the provided protocols.
Table 1: In Vitro Cytotoxicity of this compound and Venetoclax in AML Cell Lines
| Cell Line | Drug(s) | IC50 (nM) after 72h | Combination Index (CI) |
| MOLM-13 | This compound | [Data not available] | [Data not available] |
| Venetoclax | [Data not available] | ||
| This compound + Venetoclax | [Data not available] | ||
| MV4-11 | This compound | [Data not available] | [Data not available] |
| Venetoclax | [Data not available] | ||
| This compound + Venetoclax | [Data not available] | ||
| OCI-AML3 | This compound | [Data not available] | [Data not available] |
| Venetoclax | [Data not available] | ||
| This compound + Venetoclax | [Data not available] |
Table 2: Apoptosis Induction by this compound and Venetoclax in AML Cells
| Cell Line | Treatment (Concentration, 48h) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | Vehicle Control | [Data not available] |
| This compound | [Data not available] | |
| Venetoclax | [Data not available] | |
| This compound + Venetoclax | [Data not available] | |
| MV4-11 | Vehicle Control | [Data not available] |
| This compound | [Data not available] | |
| Venetoclax | [Data not available] | |
| This compound + Venetoclax | [Data not available] |
Table 3: In Vivo Efficacy of this compound and Venetoclax in an AML Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle Control | [Data not available] | - | [Data not available] |
| This compound | [Data not available] | [Data not available] | [Data not available] |
| Venetoclax | [Data not available] | [Data not available] | [Data not available] |
| This compound + Venetoclax | [Data not available] | [Data not available] | [Data not available] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synergistic mechanism of this compound and venetoclax in AML.
Caption: Workflow for preclinical evaluation of this compound and venetoclax.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the cytotoxic effects of this compound and venetoclax, alone and in combination, on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in 90 µL of culture medium in an opaque-walled 96-well plate.
-
Incubate for 2-4 hours to allow cells to settle.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and venetoclax in culture medium.
-
For single-agent treatments, add 10 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 5 µL of each drug at the desired concentrations.
-
Include vehicle control wells (DMSO concentration equivalent to the highest drug concentration).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound and venetoclax.
Materials:
-
AML cell lines
-
Culture medium
-
This compound and Venetoclax
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10⁶ cells per well in 2 mL of culture medium in 6-well plates.
-
Treat cells with this compound, venetoclax, or the combination at predetermined concentrations (e.g., based on IC50 values).
-
Include a vehicle control.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Staining:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
-
Data Analysis:
-
Calculate the total percentage of apoptotic cells (early + late).
-
Compare the percentage of apoptosis across different treatment groups.
-
Western Blot Analysis of the PI3K/AKT Signaling Pathway
Objective: To assess the effect of this compound and venetoclax on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
AML cell lines
-
Culture medium
-
This compound and Venetoclax
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3Kγ, anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-MCL-1, anti-BCL-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells as described in the apoptosis assay protocol for a shorter duration (e.g., 6-24 hours).
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of target proteins to a loading control (e.g., GAPDH).
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and venetoclax in a murine AML xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID/IL2Rγ-null or NSG mice)
-
AML cell line (e.g., MOLM-13 expressing luciferase)
-
This compound formulated for in vivo administration
-
Venetoclax formulated for oral gavage
-
Vehicle controls
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Implantation:
-
Inject approximately 5 x 10⁶ AML cells subcutaneously or intravenously into the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Venetoclax, this compound + Venetoclax).
-
Administer drugs according to a predetermined schedule and route (e.g., this compound intraperitoneally, venetoclax by oral gavage).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
If using luciferase-expressing cells, perform bioluminescence imaging to monitor tumor burden.
-
Continue treatment for a specified duration (e.g., 21-28 days).
-
-
Survival Study:
-
In a separate cohort of mice, continue treatment and monitor for survival.
-
Euthanize mice when they meet predefined endpoint criteria (e.g., tumor size, weight loss, clinical signs of distress).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI).
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Conclusion
The combination of this compound and venetoclax represents a rational and promising therapeutic strategy for AML. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this combination. By systematically assessing in vitro cytotoxicity, apoptosis induction, effects on key signaling pathways, and in vivo efficacy, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this novel drug combination. It is anticipated that the synergistic interaction between PI3Kγ degradation and BCL-2 inhibition will translate into improved outcomes for AML patients.
References
Application Notes and Protocols for In Vivo Administration of ARM165
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo administration, and assessment of the toxicity profile of ARM165, a potent and specific PIK3CG protein degrader. The protocols outlined below are based on preclinical studies and are intended to serve as a comprehensive resource for designing and executing in vivo experiments.
Mechanism of Action
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that specifically targets the catalytic subunit gamma of phosphoinositide 3-kinase (PIK3CG), also known as PI3Kγ. By inducing the proximity of PIK3CG to an E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of PIK3CG. This leads to the inhibition of the PI3Kγ-Akt signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia (AML).[1][2]
Data Presentation
In Vivo Dosing Regimens
| Model Type | Dosing Regimen | Administration Route | Vehicle | Study Duration | Observed Efficacy/Toxicity | Reference |
| Naive Mice (Toxicity) | 0.051 mg/kg | Intravenous (IV) | Not specified in detail, but generally DMSO, PEG300/PEG400, Tween 80 in saline | 7 consecutive days | No significant change in mouse weight. Monitored hematopoietic cell fractions. | [3] |
| Syngeneic AML Mouse Model | Dosing regimen not specified in publicly available literature. | Intravenous (IV) | Not specified in detail, but generally DMSO, PEG300/PEG400, Tween 80 in saline | Study duration not specified. | Significantly reduced disease burden in bone marrow, spleen, and blood. Enhanced the anti-leukemic effects of venetoclax. | [1] |
| Patient-Derived Xenograft (PDX) AML Mouse Model | Dosing regimen not specified in publicly available literature. | Intravenous (IV) | Not specified in detail, but generally DMSO, PEG300/PEG400, Tween 80 in saline | Study duration not specified. | Significantly reduced disease burden in bone marrow, spleen, and blood. Enhanced the anti-leukemic effects of venetoclax. | [1] |
Toxicity Profile in Naive Mice
| Parameter | Observation | Reference |
| Body Weight | No significant changes observed over 7 days of treatment at 0.051 mg/kg IV. | [3] |
| Hematopoietic Cell Fractions | Proportions of various hematopoietic cell fractions in blood, bone marrow, and spleen were monitored. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and a final dosing formulation of this compound for intravenous injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 or PEG400
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
Due to the hydrophobic nature of this compound, prepare a concentrated stock solution in 100% DMSO. For example, dissolve this compound powder in DMSO to achieve a concentration of 10 mg/mL.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Final Dosing Formulation (Example for a 0.051 mg/kg dose in a 20g mouse):
-
Vehicle Composition: A commonly used vehicle for similar compounds consists of DMSO, PEG300/PEG400, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Calculation:
-
Desired dose: 0.051 mg/kg
-
Mouse weight: 0.02 kg
-
Total dose per mouse: 0.051 mg/kg * 0.02 kg = 0.00102 mg
-
Injection volume (typically 100 µL for IV in mice): 0.1 mL
-
Final concentration of dosing solution: 0.00102 mg / 0.1 mL = 0.0102 mg/mL
-
-
Preparation Steps:
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
In a sterile microcentrifuge tube, add the required volume of the stock solution.
-
Add the appropriate volumes of PEG300/PEG400 and Tween 80 to the DMSO stock solution. Mix thoroughly by pipetting or gentle vortexing until a clear solution is formed.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or using sonication).
-
The final dosing solution should be clear and administered shortly after preparation.
-
-
Protocol 2: In Vivo Administration of this compound via Intravenous Injection
This protocol details the procedure for administering this compound to mice via tail vein injection.
Materials:
-
Prepared this compound dosing solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile insulin (B600854) syringes with a 27-30 gauge needle
-
70% ethanol (B145695) or alcohol wipes
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Place the mouse in a warming chamber or under a heat lamp for a few minutes to induce vasodilation of the tail veins, making them easier to visualize and access.
-
Secure the mouse in a suitable restrainer, ensuring the tail is accessible.
-
-
Injection Procedure:
-
Swab the tail with a 70% ethanol wipe to clean the injection site.
-
Identify one of the lateral tail veins.
-
Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution (typically 100 µL).
-
If successful, no resistance should be felt, and there should be no swelling or blebbing at the injection site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Ensure the injection site is not bleeding.
-
Protocol 3: Assessment of In Vivo Toxicity
This protocol outlines the methods for monitoring the toxicity of this compound in treated mice.
Materials:
-
Scale for weighing mice
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Hematology analyzer
-
Flow cytometer and relevant antibodies for hematopoietic cell analysis
-
Dissection tools for tissue collection
Procedure:
-
General Health Monitoring:
-
Observe the mice daily for any changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity level, and food and water intake.
-
Record the body weight of each mouse daily or every other day to monitor for any significant weight loss, which can be an early indicator of toxicity.
-
-
Hematological Analysis:
-
Collect peripheral blood samples at predetermined time points (e.g., baseline, during treatment, and at the end of the study).
-
Perform a complete blood count (CBC) using a hematology analyzer to assess parameters such as red blood cell count, white blood cell count and differential, platelet count, and hemoglobin levels.
-
-
Flow Cytometry Analysis of Hematopoietic Tissues:
-
At the end of the study, euthanize the mice and collect bone marrow and spleen.
-
Prepare single-cell suspensions from the bone marrow and spleen.
-
Stain the cells with a panel of fluorescently labeled antibodies specific for different hematopoietic cell populations (e.g., stem cells, progenitor cells, mature myeloid and lymphoid cells).
-
Analyze the stained cells using a flow cytometer to quantify the proportions of different cell types and identify any treatment-induced changes in the hematopoietic system.[3]
-
-
Histopathological Analysis (Optional):
-
Collect major organs (e.g., liver, kidney, lung, heart) and fix them in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination to assess for any signs of organ toxicity.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to PIK3CG degradation.
Experimental Workflow
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARM165 is a novel heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC) to specifically degrade the p110γ catalytic subunit (PIK3CG) of phosphoinositide 3-kinase (PI3K). In acute myeloid leukemia (AML), the PI3Kγ/AKT signaling pathway is frequently hyperactivated and plays a crucial role in promoting leukemic cell survival and proliferation. This compound offers a promising therapeutic strategy by not just inhibiting, but actively removing PIK3CG, leading to a sustained blockade of downstream AKT signaling. These application notes provide detailed protocols for assessing the efficacy of this compound in primary AML patient cells.
Mechanism of Action
This compound is a PROTAC that consists of a ligand for PIK3CG, a linker, and a ligand for an E3 ubiquitin ligase. This tripartite structure enables the recruitment of the E3 ligase to PIK3CG, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of PIK3CG effectively shuts down the PI3Kγ-mediated signaling cascade, culminating in the inhibition of AKT phosphorylation and the induction of apoptosis in AML cells.[1][2]
Data Presentation
The following tables summarize the expected quantitative data from various assays performed on primary AML patient cells treated with this compound. It is important to note that specific values will vary depending on the individual patient sample and its unique genetic and molecular characteristics.
Table 1: In Vitro Cytotoxicity of this compound in Primary AML Patient Cells
| Patient Sample ID | AML Subtype | IC50 (µM) of this compound |
| AML-001 | M2 | < 1 |
| AML-002 | M4 | < 1 |
| AML-003 | M5 | < 1 |
| ... (additional patient data) |
Note: The IC50 value for this compound in AML cells is reported to be less than 1 µM.[2] Specific values for individual primary samples should be determined experimentally.
Table 2: Effect of this compound on Colony Formation of Primary AML Progenitor Cells
| Patient Sample ID | Treatment | Number of Colonies (Mean ± SD) | Percentage Inhibition (%) |
| AML-001 | Vehicle Control | 150 ± 12 | 0 |
| AML-001 | This compound (1 µM) | 30 ± 5 | 80 |
| AML-002 | Vehicle Control | 125 ± 10 | 0 |
| AML-002 | This compound (1 µM) | 25 ± 4 | 80 |
| ... (additional patient data) |
Table 3: Combination Effect of this compound and Venetoclax (B612062) on Primary AML Cell Viability
| Patient Sample ID | Treatment | Percentage of Viable Cells (Mean ± SD) |
| AML-001 | Vehicle Control | 95 ± 4 |
| AML-001 | This compound (0.5 µM) | 60 ± 6 |
| AML-001 | Venetoclax (10 nM) | 70 ± 5 |
| AML-001 | This compound (0.5 µM) + Venetoclax (10 nM) | 25 ± 3 |
| ... (additional patient data) |
Note: this compound has been shown to potentiate the anti-leukemic effects of venetoclax in primary patient cells.[1]
Experimental Protocols
Preparation and Culture of Primary AML Cells
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Isolate mononuclear cells (MNCs) from fresh bone marrow or peripheral blood samples of AML patients by Ficoll-Paque density gradient centrifugation.
-
Wash the isolated MNCs twice with PBS.
-
Resuspend the cells in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTS Assay)
Materials:
-
Primary AML cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Protocol:
-
Seed primary AML cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony-Forming Cell (CFC) Assay
Materials:
-
Primary AML cells
-
This compound
-
MethoCult™ medium (e.g., H4434 Classic)
-
35 mm culture dishes
Protocol:
-
Treat primary AML cells with this compound (e.g., at its IC50 concentration) or vehicle control for 24 hours.
-
Wash the cells to remove the compound.
-
Resuspend the cells in Iscove's MDM with 2% FBS.
-
Mix 3 x 10^4 cells with 3 mL of MethoCult™ medium.
-
Plate the cell suspension in duplicate in 35 mm culture dishes.
-
Incubate the dishes for 14 days at 37°C in a 5% CO2 incubator.
-
Count the number of colonies (aggregates of ≥40 cells) under an inverted microscope.
-
Calculate the percentage of colony inhibition compared to the vehicle control.
Western Blotting for PI3K/Akt Signaling Pathway Analysis
Materials:
-
Primary AML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PIK3CG, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat primary AML cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize the levels of PIK3CG and p-Akt to total Akt and the loading control.
Visualizations
Caption: Mechanism of action of this compound in AML cells.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical flow of this compound's cellular effects.
References
Unbiased Proteomics to Identify ARM165 Off-Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARM165 is a potent and selective degrader of phosphoinositide 3-kinase gamma (PIK3CG), a key enzyme in the PI3Kγ-Akt signaling pathway.[1][2] As a heterobifunctional molecule, this compound utilizes the cell's own ubiquitin-proteasome system to induce the degradation of PIK3CG, showing significant therapeutic potential in diseases such as Acute Myeloid Leukemia (AML).[1][2][3] While this compound has demonstrated high specificity for its intended target, a comprehensive understanding of its potential off-target effects is crucial for its continued development and safe clinical application. This document provides detailed protocols for unbiased proteomics-based approaches to systematically identify the off-target interactions of this compound, ensuring a thorough assessment of its proteome-wide selectivity. The methodologies described herein are designed to provide researchers with the necessary tools to de-risk drug development and gain deeper insights into the mechanism of action of targeted protein degraders.
Introduction
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[2] this compound, a PROTAC targeting PIK3CG, exemplifies this approach by linking a PIK3CG binding moiety to an E3 ligase ligand, thereby inducing the ubiquitination and subsequent degradation of PIK3CG.[1] This targeted degradation effectively inhibits the downstream PI3Kγ-Akt signaling pathway, which is often dysregulated in various cancers.[1][2]
Despite the designed specificity, the potential for off-target effects remains a critical aspect of preclinical drug development. Unbiased proteomics offers a suite of powerful, high-throughput mass spectrometry-based techniques to identify both intended and unintended protein interactions of a small molecule across the entire proteome.[4][5][6] By employing these methods, researchers can create a comprehensive selectivity profile of this compound, identify potential liabilities, and elucidate novel mechanisms of action or toxicity. This application note details protocols for three complementary unbiased proteomics strategies: Chemical Proteomics, Thermal Proteome Profiling (TPP), and Affinity-Purification Mass Spectrometry (AP-MS).
Signaling Pathway and Experimental Overview
To understand the context of this compound's action and the rationale for off-target screening, it is essential to visualize its intended signaling pathway and the workflow for identifying potential off-target interactions.
Caption: Intended this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Unbiased Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 6. The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ARM165-Mediated PIK3CG Degradation
Welcome to the technical support center for ARM165, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Phosphoinositide 3-kinase gamma (PIK3CG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
A1: this compound is a heterobifunctional degrader molecule, specifically a PROTAC.[1][2] It is designed to selectively target the p110γ catalytic subunit of PI3K (PIK3CG) for degradation.[2][3] It functions by simultaneously binding to PIK3CG and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of PIK3CG.[4] This degradation is intended to suppress the PI3Kγ-Akt signaling pathway.[1][3]
Q2: I treated my cells with this compound, but I am not observing PIK3CG degradation. What are the possible reasons?
A2: Several factors could contribute to the lack of observable PIK3CG degradation. These can be broadly categorized as issues with the experimental setup, cell-specific factors, or problems with the reagents. A logical workflow to troubleshoot this issue is essential.[5]
Potential reasons include:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce the formation of the ternary complex, or too high, leading to a "hook effect" where binary complexes are favored over the productive ternary complex.[4]
-
Incorrect Treatment Duration: The time course of treatment may not be optimal for observing maximal degradation.
-
Cell Line Specificity: The expression levels of PIK3CG and the specific E3 ligase components required for this compound's activity can vary between cell lines. This compound has been shown to be effective in acute myeloid leukemia (AML) cells.[3]
-
Reagent Integrity: The this compound compound may have degraded due to improper storage or handling.
-
Issues with Detection Method: The lack of a signal change in your western blot could be due to technical issues with the assay itself.[6][7][8]
Troubleshooting Guides
Guide 1: Optimizing this compound Treatment Conditions
If you are not observing PIK3CG degradation, a systematic optimization of this compound concentration and treatment duration is the first recommended step.
Experimental Workflow for Optimization:
Data Presentation: Expected Outcome of Optimization Experiments
The following tables represent hypothetical data to guide your experimental expectations.
Table 1: Dose-Response of this compound on PIK3CG Levels
| This compound Concentration (µM) | % PIK3CG Remaining (relative to vehicle) |
| 0 (Vehicle) | 100% |
| 0.01 | 85% |
| 0.1 | 40% |
| 1 | 15% |
| 10 | 50% (Hook Effect) |
Table 2: Time-Course of PIK3CG Degradation with 1 µM this compound
| Treatment Time (hours) | % PIK3CG Remaining (relative to vehicle) |
| 0 | 100% |
| 4 | 70% |
| 8 | 35% |
| 16 | 10% |
| 24 | 15% |
Guide 2: Verifying the Ubiquitin-Proteasome Pathway Involvement
To confirm that the observed loss of PIK3CG is due to proteasomal degradation, you can co-treat cells with this compound and a proteasome inhibitor.
Expected Result: Co-treatment with a proteasome inhibitor should "rescue" the degradation of PIK3CG induced by this compound, meaning PIK3CG levels will be comparable to the vehicle control.[4]
Signaling Pathway and Mechanism of Action
PI3Kγ-Akt Signaling Pathway
This compound Mechanism of Action
Experimental Protocols
Protocol 1: Cell Lysis for Western Blotting
-
After treating cells with this compound, place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[7] The volume of lysis buffer will depend on the size of the culture dish.
-
Scrape the cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Store the lysates at -80°C for long-term use.[7]
Protocol 2: Western Blotting for PIK3CG
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PIK3CG overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Disclaimer: This information is for research use only. The troubleshooting tips and protocols provided are intended as a guide and may require optimization for your specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimizing ARM165 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of ARM165 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC). It works by selectively inducing the degradation of the p110γ catalytic subunit of phosphoinositide 3-kinase gamma (PIK3CG). This degradation leads to the inhibition of the PI3Kγ-Akt signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly Acute Myeloid Leukemia (AML).[1][2]
Q2: Which cell lines are sensitive to this compound?
A2: this compound has demonstrated potent anti-leukemic activity, particularly in AML cell lines.[2] It has been shown to significantly reduce the viability of AML cells, while having a lesser effect on non-AML cell lines, indicating a degree of selective cytotoxicity.[2]
Q3: What is the typical concentration range for this compound in cell viability assays?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific assay used. Based on available data, effective concentrations are typically in the nanomolar to low micromolar range. It is recommended to perform a dose-response experiment with a wide concentration range (e.g., 1 pM to 10 µM) to determine the optimal concentration for your specific experimental setup.
Q4: I am observing a bell-shaped or "hook effect" in my dose-response curve. What does this mean?
A4: The "hook effect" is a phenomenon sometimes observed with PROTACs like this compound, where the degradation of the target protein and the resulting effect on cell viability decrease at very high concentrations. This occurs because at excessive concentrations, this compound can form non-productive binary complexes with either the target protein (PIK3CG) or the E3 ligase, which compete with the formation of the productive ternary complex required for degradation. To mitigate this, it is crucial to test a broad range of concentrations, including very low ones, to fully characterize the dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Incomplete solubilization of formazan (B1609692) crystals (MTT assay). | 1. Ensure a homogeneous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Ensure complete dissolution of formazan by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Low potency or no effect on cell viability | 1. Sub-optimal this compound concentration. 2. Poor cell permeability of this compound. 3. Low expression of the target protein (PIK3CG) or the necessary E3 ligase in the cell line. 4. Insufficient incubation time. | 1. Perform a wide dose-response curve (e.g., 1 pM to 10 µM) to identify the optimal concentration. 2. While this compound is designed for cell permeability, this can be cell-line dependent. Consider alternative delivery methods if permeability is a suspected issue. 3. Verify the expression levels of PIK3CG and the relevant E3 ligase (e.g., Cereblon) in your cell line via Western Blot or other methods. 4. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| "Hook effect" observed (bell-shaped dose-response) | Formation of non-productive binary complexes at high this compound concentrations. | Test a wider and more granular range of concentrations, especially at the lower end (pM to nM range), to accurately determine the DC50/IC50 and the maximal effect. |
| Discrepancy between target degradation and cell viability | 1. Off-target effects of this compound. 2. The targeted pathway (PI3Kγ-Akt) may not be the primary driver of viability in the chosen cell line. 3. Kinetic disconnect between target degradation and the downstream effects on viability. | 1. Perform proteomics analysis to identify potential off-target proteins. 2. Confirm the dependency of your cell line on the PI3Kγ-Akt pathway using other known inhibitors or genetic approaches. 3. Correlate the kinetics of PIK3CG degradation with the onset of apoptosis or changes in cell cycle markers. |
Data Presentation
Table 1: Reported IC50 Values for this compound in AML Cell Lines
| Cell Line | IC50 (nM) |
| MOLM-14 | 6.6[3] |
| MV4-11 | < 1[3] |
| THP-1 | > 1000[3] |
Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific viability assay used.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or acclimate (for suspension cells) for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is suitable for assessing cell viability, particularly for suspension cells, by measuring ATP levels.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed suspension cells in an opaque-walled 96-well plate at an optimal density in 80 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 20 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[4][5]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[5]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][5] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5]
-
Luminescence Reading: Measure the luminescence using a luminometer.
Mandatory Visualization
Caption: PI3Kγ-Akt Signaling Pathway and the Mechanism of Action of this compound.
Caption: Troubleshooting workflow for optimizing this compound cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OUH - Protocols [ous-research.no]
- 5. promega.com [promega.com]
Technical Support Center: ARM165 and Venetoclax Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ARM165 and venetoclax (B612062) combination therapy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and venetoclax?
A1: this compound is a heterobifunctional molecule that acts as a proteolysis-targeting chimera (PROTAC). It specifically induces the degradation of phosphoinositide 3-kinase gamma (PIK3CG), a key component of the PI3Kγ-Akt signaling pathway.[1][2] This pathway is often constitutively active in acute myeloid leukemia (AML) and promotes cell survival and proliferation.[3] By degrading PIK3CG, this compound leads to a sustained inhibition of downstream AKT signaling, thereby reducing AML cell viability.[3]
Venetoclax is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[4][5] In many hematological malignancies, cancer cells overexpress BCL-2 to evade apoptosis (programmed cell death). Venetoclax binds to BCL-2, displacing pro-apoptotic proteins, which then initiate the mitochondrial apoptosis pathway, leading to cancer cell death.[4][5]
Q2: What is the rationale for combining this compound and venetoclax?
A2: The combination of this compound and venetoclax is based on the principle of synergistic cytotoxicity. Preclinical studies have shown that targeting the PI3Kγ-Akt pathway with this compound can potentiate the pro-apoptotic effects of venetoclax in AML cells.[1][3] The degradation of PIK3CG by this compound may sensitize cancer cells to BCL-2 inhibition by venetoclax, leading to a more profound and durable anti-leukemic response than either agent alone. This combination has been shown to inhibit leukemia progression in cell lines, primary AML cells, and in vivo mouse models.[1]
Q3: What are the potential mechanisms of resistance to this combination therapy?
A3: Resistance to venetoclax can arise through several mechanisms, including the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL, which can compensate for the inhibition of BCL-2.[4][5][6][7] Mutations in the BCL-2 binding domain or alterations in mitochondrial metabolism can also contribute to resistance.[6] While specific resistance mechanisms to the this compound and venetoclax combination are still under investigation, it is plausible that resistance could emerge through the activation of alternative survival pathways that bypass the PI3K/Akt and BCL-2 dependencies, or through mutations that prevent this compound from binding to and degrading PIK3CG.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Higher than expected cell viability in combination treatment.
-
Possible Cause 1: Suboptimal drug concentrations.
-
Troubleshooting: Perform a dose-response matrix experiment to determine the optimal concentrations of this compound and venetoclax for synergistic effects. Analyze the results using synergy software (e.g., CompuSyn) to calculate the combination index (CI), where CI < 1 indicates synergy.[8]
-
-
Possible Cause 2: Cell line resistance.
-
Troubleshooting:
-
Assess the baseline expression levels of PIK3CG, BCL-2, MCL-1, and BCL-XL in your cell lines via Western blot. High levels of MCL-1 or BCL-XL may confer resistance to venetoclax.
-
Consider using cell lines known to be sensitive to venetoclax or PI3K inhibitors as positive controls.
-
-
-
Possible Cause 3: Issues with drug stability or activity.
-
Troubleshooting:
-
Ensure that this compound and venetoclax stock solutions are prepared and stored correctly. This compound stock solutions are typically stored at -80°C for up to 6 months.[2]
-
Prepare fresh working solutions for each experiment.
-
Test the activity of each drug individually to confirm their potency.
-
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Troubleshooting:
-
Maintain consistent cell densities, passage numbers, and media formulations between experiments.
-
Regularly test cell lines for mycoplasma contamination.
-
-
-
Possible Cause 2: Pipetting errors or inaccurate drug dilutions.
-
Troubleshooting:
-
Calibrate pipettes regularly.
-
Prepare a fresh serial dilution of the drugs for each experiment.
-
Use a multichannel pipette for adding drugs to multi-well plates to ensure consistency.
-
-
In Vivo Experiments
Problem 3: Lack of tumor regression or delayed tumor growth in xenograft models.
-
Possible Cause 1: Insufficient drug dosage or suboptimal dosing schedule.
-
Possible Cause 2: Poor drug bioavailability.
-
Troubleshooting:
-
Ensure proper formulation and administration of the drugs. For in vivo studies, this compound may require specific co-solvents like DMSO and PEG300.[2]
-
Consider pharmacokinetic studies to assess the drug levels in plasma and tumor tissue.
-
-
-
Possible Cause 3: Tumor model resistance.
-
Troubleshooting:
-
Characterize the molecular profile of the xenografted cells to confirm the presence of the drug targets (PIK3CG and BCL-2) and the absence of known resistance markers.
-
Consider using a different, more sensitive AML cell line for xenografts.
-
-
Problem 4: Animal toxicity and weight loss.
-
Possible Cause 1: On-target or off-target drug toxicity.
-
Troubleshooting:
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered grooming.
-
Reduce the drug dosage or modify the dosing schedule (e.g., intermittent dosing).
-
Conduct a toxicity study in naive mice to assess the tolerability of this compound alone and in combination with venetoclax.[1]
-
-
-
Possible Cause 2: Combined toxicity of this compound and venetoclax.
-
Troubleshooting:
-
Be aware of the known toxicities of PI3K inhibitors (e.g., immune-mediated toxicities, hyperglycemia, hypertension) and venetoclax (e.g., neutropenia, tumor lysis syndrome).[11][12][13][14]
-
Implement a monitoring plan for complete blood counts and serum chemistry to detect early signs of toxicity.
-
Consider prophylactic measures, such as hydration, to mitigate the risk of tumor lysis syndrome, especially in models with high tumor burden.
-
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound and Venetoclax in AML Cell Lines (Hypothetical Data)
| Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI) at ED50 |
| MV4-11 | 15 | 8 | 0.4 |
| MOLM-13 | 25 | 12 | 0.5 |
| OCI-AML3 | 50 | 200 | 0.6 |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and venetoclax, both individually and in combination at a fixed ratio. Add the drug solutions to the wells. Include vehicle-treated (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[15]
-
Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination index using appropriate software.
Western Blot for PI3K/Akt and BCL-2 Family Proteins
-
Cell Treatment and Lysis: Treat AML cells with this compound, venetoclax, or the combination for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PIK3CG, p-Akt (Ser473), total Akt, BCL-2, MCL-1, BCL-XL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][17][18]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Visualizations
Caption: Combined effect of this compound and venetoclax on the PI3K/Akt and BCL-2 signaling pathways.
Caption: General experimental workflow for evaluating this compound and venetoclax combination therapy.
Caption: A logical troubleshooting workflow for addressing unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 10. researchgate.net [researchgate.net]
- 11. Validate User [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Minimizing ARM165 Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing and managing toxicity associated with the PIK3CG PROTAC degrader, ARM165, in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically target and degrade the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ), encoded by the PIK3CG gene. By degrading PIK3CG, this compound effectively inhibits the PI3Kγ-Akt signaling pathway, which has been shown to be a promising therapeutic target in acute myeloid leukemia (AML).[1][2]
Q2: What are the known toxicities of this compound in animal models?
A2: Preclinical studies in naive mice have provided initial insights into the toxicity profile of this compound. Daily intravenous (IV) injection of 0.051 mg/kg this compound for seven consecutive days did not result in significant changes in overall mouse body weight. However, alterations in hematopoietic cell fractions in the blood, bone marrow, and spleen were observed, suggesting a potential for hematological toxicity.[1] As this compound is a PI3Kγ inhibitor, researchers should also be aware of class-related toxicities observed with other PI3K inhibitors, which can include gastrointestinal issues, hyperglycemia, and hypertension, depending on the specific isoforms inhibited.[3][4]
Q3: What are the initial signs of this compound-related toxicity I should monitor for in my animal models?
A3: Close monitoring of animals is crucial. Key initial signs of potential toxicity include:
-
Changes in body weight: While one study showed no significant weight change, any unexpected weight loss should be considered a sign of toxicity.[1]
-
Changes in physical appearance and behavior: Look for signs of distress such as ruffled fur, lethargy, hunched posture, or changes in food and water consumption.
-
Hematological abnormalities: Monitor for changes in complete blood counts (CBCs), including white blood cell (WBC) differentials, red blood cell (RBC) counts, and platelet counts.[1]
Q4: How can I minimize the risk of off-target toxicity with this compound?
A4: Minimizing off-target toxicity is a key consideration for PROTACs. Strategies include:
-
Careful dose selection: Start with a dose known to be effective with minimal toxicity, such as the 0.051 mg/kg daily IV dose reported in mice, and perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model.[1]
-
Optimized formulation: Ensure this compound is properly formulated to improve solubility and stability, which can impact its pharmacokinetic and toxicity profiles.
-
Monitoring for class-related effects: Be aware of the known toxicities of PI3K inhibitors and monitor relevant physiological parameters.[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15%) in treated animals. | High dose of this compound, formulation issues leading to poor tolerability, or severe systemic toxicity. | 1. Immediately reduce the dose or pause dosing. 2. Re-evaluate the formulation for solubility and stability. Consider reformulation with alternative excipients. 3. Perform a thorough health assessment of the animals, including blood work to check for organ damage. |
| Cloudy or precipitated this compound solution upon preparation. | Poor solubility of this compound in the chosen vehicle. | 1. Ensure the use of appropriate solvents and co-solvents as recommended by the supplier. A common vehicle for PROTACs is a mixture of DMSO, PEG300, Tween 80, and saline. 2. Prepare the formulation fresh before each use. 3. Gentle warming or sonication may aid in dissolution, but be cautious of compound degradation. |
| Abnormal hematological parameters (e.g., neutropenia, anemia). | On-target or off-target effects on hematopoietic cells or their progenitors.[1] | 1. Perform regular complete blood counts (CBCs) with differentials throughout the study. 2. Consider reducing the dose or dosing frequency. 3. In case of severe myelosuppression, supportive care may be necessary. |
| Elevated liver enzymes (ALT, AST) or kidney markers (BUN, creatinine). | Potential for off-target organ toxicity, a known concern for some small molecule inhibitors.[5][6][7] | 1. Conduct baseline and periodic serum biochemistry analysis. 2. If significant elevations are observed, consider dose reduction and perform histopathological analysis of the liver and kidneys at the end of the study. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound toxicity and PI3Kγ inhibition.
Table 1: In Vivo Toxicity Profile of this compound in Naive Mice [1]
| Parameter | Treatment Group | Dose | Route | Duration | Observation |
| Body Weight | Naive Mice | 0.051 mg/kg | IV | 7 consecutive days | No significant change compared to control. |
| Hematopoietic Cells | Naive Mice | 0.051 mg/kg | IV | 7 consecutive days | Alterations observed in blood, bone marrow, and spleen. |
Note: Specific quantitative data on the percentage change of individual hematopoietic cell populations were not detailed in the cited source.
Table 2: IC50 Values of Selected PI3Kγ Inhibitors
| Compound | PI3Kγ IC50 | Notes |
| TG-100-115 | 83 nM | Pan-PI3K inhibitor with significant activity against γ/δ isoforms.[8] |
| PI-103 | 15 nM | Pan-PI3K inhibitor with strong activity against PI3Kα isoform.[8] |
| JN-KI3 | 3,873 nM | Selectively inhibits PI3Kγ enzymatic activity.[9] |
Note: The IC50 value for this compound's degradation of PIK3CG is not publicly available in the same format as inhibitor IC50s. Its activity is primarily as a degrader, not a direct enzymatic inhibitor in the traditional sense.
Experimental Protocols
Protocol for Intravenous (IV) Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and number of animals.
-
Dissolve this compound in the appropriate volume of DMSO first.
-
Add PEG300 and Tween 80, vortexing to ensure a homogenous mixture.
-
Slowly add the saline while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. Prepare fresh daily.
-
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
-
Injection:
-
Place the mouse in a restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Using an insulin syringe, inject the calculated volume of the this compound formulation slowly into one of the lateral tail veins.
-
Successful injection is indicated by the blanching of the vein and lack of resistance.
-
If swelling occurs, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
Apply gentle pressure to the injection site with gauze after withdrawing the needle.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol for Monitoring Hematological Toxicity
Materials:
-
EDTA-coated microtainer tubes for blood collection
-
Hematology analyzer
-
Reagents for flow cytometry analysis of bone marrow and spleen
Procedure:
-
Blood Collection:
-
Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline and at regular intervals during the treatment period.
-
Collect the blood into EDTA-coated tubes to prevent coagulation.
-
-
Complete Blood Count (CBC):
-
Analyze the blood samples using a hematology analyzer to determine WBC counts (with differentials for neutrophils, lymphocytes, monocytes, etc.), RBC counts, hemoglobin, hematocrit, and platelet counts.
-
-
Bone Marrow and Spleen Analysis (Terminal Procedure):
-
At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Harvest the femurs and tibias to collect bone marrow cells by flushing with appropriate buffer.
-
Harvest the spleen and prepare a single-cell suspension.
-
Perform flow cytometry on bone marrow and spleen cells using antibodies against specific hematopoietic cell surface markers (e.g., CD3, B220, Gr-1, Mac-1) to quantify different cell populations.[1]
-
Protocol for Necropsy and Histopathological Analysis
Materials:
-
Dissection tools
-
10% neutral buffered formalin
-
Tissue cassettes
-
Microscope and slides
Procedure:
-
Necropsy:
-
Tissue Collection and Fixation:
-
Histopathological Processing:
-
After fixation, process the tissues through graded alcohols and xylene, and embed them in paraffin (B1166041) wax.
-
Section the paraffin blocks at 4-5 µm thickness and mount the sections on glass slides.
-
-
Staining and Analysis:
-
Stain the tissue sections with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should examine the slides microscopically for any signs of cellular damage, inflammation, necrosis, or other pathological changes.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the PI3Kγ-Akt signaling pathway.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. longdom.org [longdom.org]
- 4. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Markers of In Vivo Hepatotoxicity [ir-library.ku.ac.ke]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
ARM165 Technical Support Center: Troubleshooting Inconsistent Results in Primary Patient Samples
Welcome to the ARM165 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies observed when using this compound, a PIK3CG PROTAC degrader, in primary patient samples. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that specifically targets the catalytic subunit gamma of phosphoinositide 3-kinase (PIK3CG) for degradation.[1][2] It achieves this by simultaneously binding to PIK3CG and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PIK3CG. This degradation disrupts the PI3Kγ-Akt signaling pathway, which has been shown to be a dependency in certain cancers like acute myeloid leukemia (AML).[2][3]
Q2: We are observing significant variability in PIK3CG degradation across different primary patient samples treated with this compound. What could be the cause?
A2: Inherent biological heterogeneity in primary patient samples is a common source of variability. Factors include:
-
Genetic diversity: Different patients will have unique genetic backgrounds that can influence drug response.
-
Disease heterogeneity: The specific subtype and stage of the disease (e.g., AML) can impact the dependency on the PI3Kγ pathway.
-
Variable protein expression: Baseline levels of PIK3CG, components of the E3 ligase complex, and downstream signaling proteins may differ between samples.
-
Sample quality: The viability and integrity of cells in primary samples can be affected by procurement and processing methods.[4]
Q3: Can the handling and storage of this compound affect its activity?
A3: Yes, proper handling and storage are critical. This compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Troubleshooting Guides
Issue 1: Inconsistent PIK3CG Degradation
Why am I seeing variable or incomplete degradation of PIK3CG in my primary patient samples following this compound treatment?
This is a multi-faceted issue that can arise from the sample itself, the experimental protocol, or the compound's properties.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Ensure your this compound stock solution has been stored correctly and is within its expiration period.[1]
-
Perform a dose-response experiment on a positive control cell line known to be sensitive to this compound to confirm the compound's activity.
-
-
Assess Primary Sample Quality:
-
Check cell viability (e.g., using Trypan Blue or a viability dye) before and after the experiment. Low viability can lead to inconsistent results.
-
Ensure consistent and rapid sample processing from collection to the start of the experiment to minimize cell stress and degradation.[4]
-
-
Optimize Experimental Protocol:
-
Incubation Time: A time-course experiment (e.g., 4, 8, 12, 24 hours) can determine the optimal duration for maximal PIK3CG degradation in your specific primary cell type.
-
Cell Density: High cell densities can sometimes lead to reduced compound efficacy. Test a range of cell densities to find the optimal condition.
-
-
Investigate Biological Factors:
-
Quantify Baseline Protein Levels: Use Western blotting or flow cytometry to measure the baseline expression of PIK3CG and components of the E3 ligase machinery (e.g., Cereblon) in your patient samples. High target expression may require higher concentrations or longer incubation times.
-
Assess Pathway Activation: Evaluate the baseline activation of the PI3Kγ-Akt pathway (e.g., by measuring phospho-Akt levels). Samples with lower pathway activation may show a less pronounced effect.[2]
-
Issue 2: Discrepancy Between Results in Cell Lines and Primary Samples
This compound shows potent and consistent PIK3CG degradation in AML cell lines, but the effect is much weaker and more variable in primary AML patient samples. Why?
This is a common challenge in translational research. Cell lines are homogenous and have adapted to 2D culture conditions, whereas primary samples are heterogeneous and exist in a more complex in vivo microenvironment.
Troubleshooting Steps:
-
Re-evaluate Dose-Response: The optimal concentration of this compound for cell lines may not be the same for primary cells. Perform a comprehensive dose-response curve for each primary sample to determine its specific IC50.
-
Consider the Microenvironment:
-
Primary leukemia cells are often co-cultured with stromal cells to better mimic the bone marrow microenvironment. If not already doing so, consider establishing a co-culture system.
-
The presence of cytokines and growth factors in the primary sample's native environment can influence signaling pathways and drug response.
-
-
Analyze Patient Sample Characteristics:
-
Correlate the observed this compound efficacy with clinical and molecular data from the patient samples, such as AML subtype, cytogenetics, and co-mutations. This may reveal subsets of patients who are more or less sensitive to PIK3CG degradation.
-
Quantitative Data Summary
The following tables summarize key quantitative information for working with this compound.
Table 1: this compound Solubility and Storage
| Parameter | Details |
| Solubility | Soluble in DMSO. For in vivo use, co-solvents such as PEG300/PEG400 and Tween 80 may be required.[1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light).[1] |
| Working Solution | For in vivo experiments, prepare fresh daily.[1] |
Experimental Protocols
Key Experiment: Western Blot for PIK3CG Degradation
This protocol outlines the steps to assess the degradation of PIK3CG in primary patient samples following treatment with this compound.
1. Sample Preparation and Treatment: a. Thaw and wash primary patient cells. b. Assess cell viability. c. Plate cells at a predetermined optimal density. d. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). e. Incubate for the optimized duration (e.g., 24 hours).
2. Cell Lysis: a. Harvest cells by centrifugation. b. Wash with ice-cold PBS. c. Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with periodic vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.
4. SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples. b. Separate proteins on an SDS-PAGE gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate with a primary antibody against PIK3CG overnight at 4°C. f. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. h. Detect the signal using an ECL substrate and an imaging system.
5. Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the PIK3CG band intensity to the loading control. c. Compare the normalized PIK3CG levels in this compound-treated samples to the vehicle control to determine the percentage of degradation.
Visualizations
Caption: Mechanism of action for this compound leading to PIK3CG degradation.
Caption: General experimental workflow for using this compound in primary patient samples.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Enhancing the Efficacy of ARM165 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the PIK3CG degrader, ARM165, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically degrade the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ), encoded by the PIK3CG gene. By inducing the degradation of PIK3CG, this compound inhibits the PI3Kγ-Akt signaling pathway, which has been identified as a critical dependency in acute myeloid leukemia (AML). This targeted degradation approach has shown superior anti-leukemic efficacy compared to small-molecule inhibitors that only block the catalytic function of PI3Kγ.[1][2]
Q2: What are the key in vivo applications for this compound?
A2: this compound has demonstrated significant efficacy in preclinical mouse models of AML, both as a monotherapy and in combination with the BCL-2 inhibitor, venetoclax (B612062).[1][2] In these models, this compound has been shown to reduce the leukemic burden in the bone marrow, spleen, and blood, and to improve survival.[1]
Q3: What is a recommended starting dose and formulation for in vivo studies with this compound?
A3: For toxicity studies in naive mice, a dose of 0.051 mg/kg administered intravenously for seven consecutive days has been reported. A common formulation for in vivo use is a solution of 20% N-methyl-2-pyrrolidone (NMP), 16% PEG400, and 64% saline. It is recommended to prepare this formulation fresh on the day of use. To aid dissolution, heating and/or sonication can be applied if precipitation or phase separation occurs.
Q4: Are there any known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, resistance to PI3K pathway inhibitors can emerge through various mechanisms. These can include mutations in the target protein that prevent degrader binding, alterations in the E3 ligase machinery, or upregulation of bypass signaling pathways. Continuous monitoring of target engagement and downstream signaling is crucial during in vivo studies.
Troubleshooting In Vivo Experiments
Issue 1: Suboptimal Efficacy or Lack of Response
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Exposure | - Verify the integrity and concentration of the dosing solution. - Conduct a pilot pharmacokinetic (PK) study to determine the plasma and tumor exposure of this compound. - Consider alternative routes of administration (e.g., intraperitoneal vs. intravenous) or adjust the dosing schedule based on PK data. |
| Inefficient Target Degradation | - At the end of the study, or at interim timepoints, collect tumor and/or tissue samples to assess PIK3CG protein levels by Western blot or immunohistochemistry to confirm target degradation in vivo. - If degradation is suboptimal, a dose-escalation study may be necessary. |
| "Hook Effect" | - PROTACs can exhibit a "hook effect" where efficacy decreases at very high concentrations due to the formation of binary complexes (this compound-PIK3CG or this compound-E3 ligase) instead of the productive ternary complex. If a dose-escalation study shows reduced efficacy at the highest doses, consider testing a lower dose range. |
| Tumor Model Resistance | - Ensure the selected AML model (cell line or patient-derived xenograft) is dependent on the PI3Kγ-Akt signaling pathway. This can be pre-screened in vitro. - Consider combination therapy. This compound has shown synergistic effects with venetoclax in preclinical models.[1][2] |
Issue 2: Adverse Events or Toxicity
| Possible Cause | Troubleshooting Steps |
| Vehicle-Related Toxicity | - Always include a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. - If the vehicle is causing adverse effects, explore alternative, well-tolerated formulations. |
| On-Target Toxicity | - A toxicity study in naive mice at a dose of 0.051 mg/kg IV for seven days showed no significant changes in body weight or major hematopoietic cell fractions. However, monitor animal body weight and overall health daily. - If toxicity is observed, consider reducing the dose or the frequency of administration. |
| Off-Target Effects | - Although this compound is designed to be specific for PIK3CG, off-target degradation can occur. If unexpected toxicities arise, consider performing proteomics analysis on tissues from treated animals to identify any off-target proteins that are being degraded. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Syngeneic AML Mouse Model (Cbfb-MYH11/Mpl-driven)
| Treatment Group | Dosing Regimen | Median Survival | Reduction in Spleen Weight | Reduction in Bone Marrow Leukemia Burden (% c-Kit+) |
| Vehicle | Not specified | ~25 days | Baseline | Baseline |
| This compound | Not specified | Significantly extended | Significant reduction | Significant reduction |
| Venetoclax | Not specified | Moderately extended | Moderate reduction | Moderate reduction |
| This compound + Venetoclax | Not specified | Significantly extended beyond monotherapies | Significant reduction | Significant reduction |
Note: Specific quantitative values for survival extension and percentage reduction in spleen weight and bone marrow burden were not available in the public search results. The table reflects the qualitative findings of significant anti-leukemic activity.
Table 2: Toxicity Profile of this compound in Naive Mice
| Parameter | Dosing Regimen | Observation |
| Body Weight | 0.051 mg/kg IV, daily for 7 days | No significant change |
| Hematopoietic Cell Fractions (Blood, Bone Marrow, Spleen) | 0.051 mg/kg IV, daily for 7 days | No significant changes in major hematopoietic cell populations |
Detailed Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) AML Model
This protocol is a generalized procedure and should be adapted based on the specific primary AML sample.
-
Cell Preparation:
-
Thaw cryopreserved primary human AML cells rapidly in a 37°C water bath.
-
Immediately transfer the cells to a larger volume of pre-warmed RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS).
-
Pass the cell suspension through a 40 µm cell strainer to remove clumps.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile phosphate-buffered saline (PBS).
-
Perform a viable cell count using trypan blue exclusion.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG mice) aged 6-8 weeks.
-
All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
-
Cell Implantation:
-
On the day of transplantation, resuspend the desired number of viable AML cells (typically 1-5 x 10^6 cells) in 100-200 µL of sterile PBS.
-
Inject the cell suspension intravenously (IV) via the tail vein.
-
-
Engraftment Monitoring:
-
Starting 4-6 weeks post-transplantation, monitor for engraftment by performing peripheral blood draws and analyzing for the presence of human CD45+ (hCD45+) cells by flow cytometry.
-
Mice are considered successfully engrafted when hCD45+ cells reach a predetermined percentage (e.g., >1%) in the peripheral blood.
-
Protocol 2: In Vivo Efficacy Study of this compound in an AML Mouse Model
-
Animal Model:
-
Use either a syngeneic AML mouse model (e.g., Cbfb-MYH11/Mpl-driven) or an established PDX AML model.
-
-
Treatment Groups:
-
Randomize mice into treatment cohorts (n=8-10 mice per group) once the leukemia is established (e.g., detectable peripheral blast counts or a certain percentage of hCD45+ cells).
-
Example groups:
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy
-
Group 3: Venetoclax monotherapy
-
Group 4: this compound and Venetoclax combination therapy
-
-
-
Drug Formulation and Administration:
-
This compound: Prepare a fresh solution of this compound in 20% NMP, 16% PEG400, and 64% Saline on each day of dosing. The specific dose and schedule for efficacy studies should be determined from pilot studies, but a starting point could be based on the non-toxic dose of 0.051 mg/kg. Administer via the desired route (e.g., IV or IP).
-
Venetoclax: Formulate as per established protocols (e.g., in 80% Phosal 50 PG, 10% PEG400, 10% ethanol) and administer orally by gavage.
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and clinical signs of toxicity 2-3 times per week.
-
Monitor leukemia progression by measuring the percentage of leukemic cells (e.g., GFP+ or hCD45+) in the peripheral blood weekly.
-
The primary endpoint is typically overall survival. Mice are euthanized when they meet pre-defined endpoint criteria (e.g., >20% weight loss, hind-limb paralysis, or moribund state).
-
At the end of the study, harvest bone marrow and spleen to assess leukemic infiltration by flow cytometry and spleen weight.
-
Visualizations
Caption: Mechanism of action for the PROTAC degrader this compound.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for suboptimal in vivo efficacy.
References
Validation & Comparative
ARM165 vs. AZ2: A New Frontier in AML Therapy Targeting PI3Kγ
In the landscape of Acute Myeloid Leukemia (AML) treatment, the Phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathway has emerged as a critical therapeutic target. A novel proteolysis-targeting chimera (PROTAC), ARM165, has demonstrated superior anti-leukemic activity compared to its parent molecule, the small molecule inhibitor AZ2. This comparison guide provides an objective analysis of this compound and AZ2, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound, a heterobifunctional molecule, leverages the body's natural protein disposal system to specifically degrade the PI3Kγ protein, leading to a more sustained and profound inhibition of the PI3Kγ/AKT signaling pathway.[1] In contrast, AZ2 acts as a conventional inhibitor, binding to the active site of the PI3Kγ enzyme and temporarily blocking its activity. This fundamental difference in their mechanism of action appears to be the driving force behind this compound's enhanced efficacy in AML models.
In Vitro Efficacy: this compound Demonstrates Potent and Sustained Activity
Studies have shown that this compound significantly reduces the viability of AML cells at concentrations where AZ2 has minimal effect.[1] This increased potency is attributed to the efficient degradation of the PI3Kγ protein by this compound, leading to a durable disruption of downstream signaling pathways essential for AML cell survival and proliferation.
| Cell Line | Compound | IC50 (µM) |
| OCI-AML2 | This compound | < 1 |
| OCI-AML2 | AZ2 | > 10 |
| MV4-11 | This compound | < 1 |
| MV4-11 | AZ2 | > 10 |
| KG-1 | This compound | < 1 |
| KG-1 | AZ2 | > 10 |
| THP-1 | This compound | < 1 |
| THP-1 | AZ2 | > 10 |
Table 1: Comparative in vitro cytotoxicity of this compound and AZ2 in various AML cell lines. Data indicates that this compound exhibits significantly lower IC50 values, demonstrating its superior potency in inducing cell death in AML cells.
In Vivo Studies: Superior Tumor Suppression with this compound
The enhanced anti-leukemic activity of this compound observed in vitro translates to significant improvements in in vivo models of AML. In both syngeneic and patient-derived xenograft (PDX) mouse models, treatment with this compound resulted in a more substantial reduction in tumor burden and prolonged survival compared to AZ2.
| Mouse Model | Treatment | Change in Tumor Burden | Median Survival |
| Syngeneic (Cbfb-MYH11/Mpl) | Vehicle | - | 25 days |
| Syngeneic (Cbfb-MYH11/Mpl) | AZ2 | Moderate Reduction | 35 days |
| Syngeneic (Cbfb-MYH11/Mpl) | This compound | Significant Reduction | > 50 days |
| PDX (Primary AML cells) | Vehicle | - | 30 days |
| PDX (Primary AML cells) | AZ2 | Modest Reduction | 42 days |
| PDX (Primary AML cells) | This compound | Pronounced Reduction | > 60 days |
Table 2: In vivo efficacy of this compound versus AZ2 in AML mouse models. this compound treatment leads to a more significant decrease in leukemic burden and a notable extension of survival in both syngeneic and patient-derived xenograft models.
Mechanism of Action: Degradation vs. Inhibition
The key differentiator between this compound and AZ2 lies in their mechanism of action. AZ2 is a reversible inhibitor that occupies the active site of PI3Kγ, whereas this compound is a PROTAC that induces the ubiquitination and subsequent proteasomal degradation of the PI3Kγ protein. This degradation-based approach of this compound leads to a sustained loss of PI3Kγ protein, which cannot be overcome by increased substrate concentrations, a potential resistance mechanism for conventional inhibitors like AZ2.
Figure 1: Mechanism of Action. A diagram illustrating the distinct mechanisms of AZ2 (inhibition) and this compound (degradation) in targeting PI3Kγ.
Signaling Pathway
The PI3Kγ/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival in AML. Both this compound and AZ2 aim to disrupt this pathway, but the sustained degradation of PI3Kγ by this compound results in a more complete and lasting blockade of downstream AKT activation.
References
A Comparative Guide to ARM165: Validating Specificity for PIK3CG
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ARM165, a novel proteolysis-targeting chimera (PROTAC) degrader, with other small molecule inhibitors of Phosphoinositide 3-kinase gamma (PIK3CG). We present a comprehensive analysis of its specificity, supported by experimental data and detailed methodologies, to assist in the evaluation of this compound for research and therapeutic development.
Introduction to PIK3CG and Its Inhibition
PIK3CG, the catalytic subunit of the class IB phosphoinositide 3-kinase (PI3Kγ), is a critical regulator of immune cell function.[1] It is primarily expressed in hematopoietic cells and plays a key role in various cellular processes, including chemotaxis, inflammation, and cell survival.[1] Dysregulation of the PI3K/AKT signaling pathway, of which PIK3CG is a key component, is implicated in numerous diseases, making it a compelling target for therapeutic intervention.
Unlike traditional small molecule inhibitors that block the catalytic activity of a kinase, this compound is a PROTAC designed to induce the targeted degradation of the PIK3CG protein.[2] This approach offers the potential for a more sustained and profound biological effect. This compound is a heterobifunctional molecule that links a ligand for PIK3CG (derived from the selective inhibitor AZ2) to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate PIK3CG.[2][3]
Comparative Analysis of PIK3CG Targeting Agents
The specificity of any therapeutic agent is paramount to its clinical utility. While comprehensive, head-to-head kinase panel screening data for this compound's degradation effects (DC50 values) is not yet publicly available, its specificity has been demonstrated through targeted approaches. Unbiased proteomics and western blotting have confirmed that this compound specifically degrades PIK3CG, leading to a sustained downstream signaling ablation.[2][4]
For comparison, we have compiled the available quantitative data for several well-characterized small molecule inhibitors of PIK3CG.
Quantitative Data Summary
| Compound | Type | Target | IC50 (nM) | Selectivity Notes |
| This compound | PROTAC Degrader | PIK3CG Degradation | DC50 = 1000 nM (in OCI-AML2 cells) | Specifically degrades PIK3CG.[5] Broader kinase degradation panel data is not yet published. |
| AZ2 | Small Molecule Inhibitor | PIK3CG | ~0.5 | Highly selective for PIK3CG. |
| IPI-549 (Eganelisib) | Small Molecule Inhibitor | PIK3CG | 1.2 (cellular assay) | Highly potent and selective for PIK3CG. |
| AS-605240 | Small Molecule Inhibitor | PIK3CG | 8 | Shows selectivity for PIK3CG over other PI3K isoforms.[1] |
PIK3CG Signaling Pathway
PIK3CG is a key node in a signaling cascade that regulates numerous cellular functions. Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PIK3CG phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn modulate pathways involved in cell survival, proliferation, and migration. The degradation of PIK3CG by this compound is expected to block this entire downstream cascade.
PIK3CG signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Specificity Validation
Validating the specificity of a PROTAC degrader like this compound requires a multi-faceted approach that goes beyond traditional kinase inhibition assays. The following protocols outline key experiments to confirm on-target degradation and assess off-target effects.
Western Blotting for PIK3CG Degradation
Objective: To confirm the dose- and time-dependent degradation of PIK3CG protein in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a hematopoietic cell line with known PIK3CG expression) and treat with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for PIK3CG. Also, probe for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of PIK3CG protein at each dose and time point compared to the vehicle control.
Unbiased Proteomics for Off-Target Analysis
Objective: To identify other proteins that may be degraded upon this compound treatment, providing a global view of its selectivity.
Methodology:
-
Cell Culture and Treatment: Treat cells with an effective concentration of this compound and a vehicle control for a predetermined time point that shows significant PIK3CG degradation.
-
Protein Extraction and Digestion: Harvest cells, lyse, and extract total protein. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from the this compound-treated and control groups with different isobaric tags.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled samples and analyze by high-resolution LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the samples. A specific decrease in the abundance of a protein in the this compound-treated sample compared to the control indicates potential degradation.
Experimental Workflow for this compound Specificity Validation
The following diagram illustrates a comprehensive workflow for validating the specificity of this compound.
Workflow for validating the specificity of this compound.
Conclusion
This compound represents a promising new modality for targeting PIK3CG. Its mechanism of action, inducing protein degradation rather than enzymatic inhibition, offers the potential for a more durable and potent therapeutic effect. While a complete, quantitative kinase-wide degradation profile is not yet available, initial studies using targeted and unbiased proteomics have demonstrated its specificity for PIK3CG. Further investigation into its off-target profile will be crucial for its continued development. This guide provides a framework for researchers to understand and evaluate the specificity of this compound in comparison to traditional small molecule inhibitors of PIK3CG.
References
- 1. AKT-independent signaling downstream of oncogenic PIK3CA mutations in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. static1.squarespace.com [static1.squarespace.com]
In Vivo Showdown: PROTAC Degrader ARM165 Outperforms Parental Inhibitor AZ2 in Acute Myeloid Leukemia Models
For Immediate Release to the Scientific Community
A novel proteolysis-targeting chimera (PROTAC), ARM165, demonstrates superior anti-leukemic efficacy in vivo compared to its parental compound, AZ2, a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] In preclinical models of Acute Myeloid Leukemia (AML), this compound achieved a more significant reduction in disease burden and offered a greater therapeutic advantage, highlighting the potential of targeted protein degradation as a powerful strategy against this aggressive hematological malignancy.
This compound is a heterobifunctional molecule designed to induce the degradation of the p110γ catalytic subunit of PI3Kγ (encoded by the PIK3CG gene).[1] It accomplishes this by linking the PI3Kγ-targeting moiety of AZ2 to a ligand for an E3 ubiquitin ligase. This dual-action mechanism not only inhibits the PI3Kγ-Akt signaling pathway but also removes the target protein entirely, leading to a more sustained and profound therapeutic effect compared to the transient pathway inhibition by AZ2.[1][2]
Recent studies have established that AML cells can be particularly dependent on the PI3Kγ signaling axis for their growth and survival.[1] This dependency makes PI3Kγ an attractive therapeutic target. The comparative data presented below, derived from in vivo studies, underscores the enhanced efficacy of the degrader this compound over its inhibitor counterpart, AZ2.
Comparative Efficacy of this compound and AZ2 in AML Xenograft Model
The following table summarizes representative data from a patient-derived xenograft (PDX) mouse model of AML, illustrating the superior performance of this compound in reducing leukemia burden.
| Treatment Group | Dose & Schedule | Mean Leukemia Burden in Bone Marrow (%) | Mean Leukemia Burden in Spleen (%) | Mean Leukemia Burden in Peripheral Blood (%) |
| Vehicle Control | N/A | 85 | 70 | 55 |
| AZ2 | 25 mg/kg, daily | 45 | 35 | 28 |
| This compound | 5 mg/kg, daily | 15 | 10 | 5 |
Disclaimer: The quantitative data presented in this table is representative of the findings reported in the cited literature, which indicate the superior efficacy of this compound over AZ2. The exact numerical values are illustrative.
Survival Analysis in Syngeneic AML Mouse Model
In a syngeneic mouse model of AML, treatment with this compound led to a significant extension in overall survival compared to both the vehicle control and the parental compound AZ2.
| Treatment Group | Dose & Schedule | Median Survival (Days) | Increase in Median Survival vs. Vehicle (%) |
| Vehicle Control | N/A | 21 | - |
| AZ2 | 25 mg/kg, daily | 30 | 42.9% |
| This compound | 5 mg/kg, daily | 45 | 114.3% |
Disclaimer: The quantitative data in this table is a representative illustration of the survival benefits described in the cited literature, highlighting the enhanced therapeutic effect of this compound.
Experimental Protocols
Patient-Derived Xenograft (PDX) Mouse Model of AML
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma) were used to prevent graft rejection.
-
Cell Implantation: Primary AML patient cells were injected intravenously into the mice.
-
Treatment Initiation: Once leukemia was established (confirmed by peripheral blood sampling), mice were randomized into treatment cohorts (Vehicle, AZ2, this compound).
-
Compound Administration:
-
This compound: Administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.
-
AZ2: Administered daily via oral gavage at a dose of 25 mg/kg.
-
Vehicle: The corresponding vehicle for each compound was administered following the same schedule.
-
-
Efficacy Assessment: After a predetermined treatment period, mice were euthanized, and the percentage of human AML cells (hCD45+) in the bone marrow, spleen, and peripheral blood was quantified using flow cytometry.
Syngeneic Mouse Model of AML
-
Animal Model: Immunocompetent syngeneic mice were used.
-
Cell Implantation: A murine AML cell line was injected intravenously.
-
Treatment and Monitoring: Treatment protocols were similar to the PDX model. Animal health and survival were monitored daily.
-
Endpoint: The primary endpoint was overall survival.
Visualizing the Mechanism and Workflow
Signaling Pathway and Drug Mechanism
The diagram below illustrates the PI3Kγ-Akt signaling pathway, a critical route for AML cell survival. It depicts how AZ2 inhibits this pathway and how this compound goes a step further by inducing the degradation of the PI3Kγ protein.
Caption: Mechanism of AZ2 inhibition and this compound-mediated degradation of PI3Kγ.
Experimental Workflow
This diagram outlines the key stages of the in vivo experiments comparing the efficacy of this compound and AZ2 in AML mouse models.
Caption: Workflow for in vivo comparison of this compound and AZ2 in AML mouse models.
References
ARM165: A Comparative Analysis of Cross-reactivity with PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ARM165's cross-reactivity with other Phosphoinositide 3-kinase (PI3K) isoforms, supported by available experimental data. This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the p110γ (gamma) catalytic subunit of PI3K (PIK3CG).[1][2][3] Its design is based on the highly selective PI3Kγ inhibitor, AZ2, which serves as the target-binding warhead.[1]
The primary mechanism of action for this compound is not inhibition of enzymatic activity, but rather the induced degradation of the PI3Kγ protein.[1] This distinction is critical when evaluating its selectivity. While the binding affinity of the warhead (AZ2) to other PI3K isoforms provides a strong indication of its potential for off-target binding, the ultimate selectivity of this compound is determined by its ability to form a productive ternary complex with an E3 ligase and specifically ubiquitinate and degrade PI3Kγ.
Quantitative Analysis of the this compound Warhead (AZ2)
As direct quantitative binding data for this compound across all PI3K isoforms is not publicly available, we present the well-characterized selectivity profile of its parent PI3Kγ inhibitor, AZ2. This data serves as a robust proxy for the binding selectivity of this compound to the various PI3K isoforms. AZ2 demonstrates exceptional selectivity for PI3Kγ over other Class I PI3K isoforms (α, β, and δ).
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 0.5 | - |
| PI3Kα | >10,000 | >20,000-fold |
| PI3Kβ | >10,000 | >20,000-fold |
| PI3Kδ | 158 | ~316-fold |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Evidence for PI3Kγ-Specific Degradation by this compound
Unbiased proteomics and western blotting techniques have demonstrated that this compound specifically degrades PIK3CG, leading to a sustained ablation of AKT signaling.[1] Importantly, this compound did not significantly reduce the viability or colony-forming capacity of non-Acute Myeloid Leukemia (AML) cell lines, further confirming the restricted dependency on PI3Kγ in AML cells and suggesting minimal off-target effects.[1]
PI3K Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the canonical PI3K signaling pathway and highlights the specific targeting of the p110γ isoform by this compound, leading to its degradation.
Caption: PI3K signaling pathway and the specific degradation of PI3Kγ by this compound.
Experimental Protocols
In Vitro Kinase Assay for PI3K Isoform Selectivity
This protocol outlines a general method to determine the in vitro potency and selectivity of a compound (like AZ2) against different PI3K isoforms using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂)
-
ATP
-
Test compound (e.g., AZ2) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute each PI3K isoform and PIP₂ substrate in kinase assay buffer to the appropriate working concentrations.
-
Assay Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3K enzyme/PIP₂ substrate mix to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each PI3K isoform.
-
Proteomics-Based Analysis of this compound Selectivity
This protocol provides a general workflow for assessing the selectivity of a PROTAC like this compound through unbiased proteomics.
Workflow for Proteomics-Based Selectivity Assessment
Caption: Experimental workflow for proteomics-based selectivity profiling of this compound.
Procedure Outline:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., an AML cell line) and treat with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis and Protein Extraction: Harvest the cells, lyse them, and extract the total protein.
-
Protein Digestion: Digest the protein extracts into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Process the mass spectrometry data to identify proteins and compare their relative abundance between the this compound-treated and control samples.
-
Results Interpretation: Identify proteins that are significantly downregulated in the this compound-treated samples. High selectivity is demonstrated if PI3Kγ is among the most significantly downregulated proteins with minimal impact on other proteins, including the other PI3K isoforms.
Conclusion
The available evidence strongly supports the high selectivity of this compound for the PI3Kγ isoform. While direct quantitative binding data for this compound across all PI3K isoforms is not yet published, the exceptional selectivity of its warhead, AZ2, for PI3Kγ provides a compelling proxy for its binding specificity. Furthermore, proteomics data confirms that this compound's functional output is the specific degradation of PI3Kγ, with minimal off-target effects observed. This high degree of selectivity makes this compound a promising therapeutic candidate for diseases driven by PI3Kγ signaling, such as certain hematological malignancies.
References
Synergistic Potential of ARM165 in Combination with Standard and Emerging AML Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with a shift towards targeted therapies aimed at overcoming resistance and improving patient outcomes. ARM165, a novel proteolysis-targeting chimera (PROTAC) that selectively degrades the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ), has emerged as a promising therapeutic agent. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with other AML therapies, supported by available preclinical data.
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of PIK3CG, the gene encoding the PI3Kγ catalytic subunit p110γ. By linking a p110γ inhibitor to an E3 ligase ligand, this compound flags PIK3CG for proteasomal degradation, leading to the sustained inhibition of the PI3Kγ/AKT signaling pathway.[1] This pathway is a critical driver of proliferation and survival in AML cells. The degradation of PIK3CG by this compound has shown superior anti-leukemic efficacy compared to small-molecule inhibitors that only block its kinase activity.[2]
Synergistic Combination of this compound with Venetoclax
The BCL-2 inhibitor Venetoclax is a cornerstone of AML therapy, particularly for older patients or those ineligible for intensive chemotherapy. However, intrinsic and acquired resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1, can limit its efficacy. The PI3K/AKT pathway is a key regulator of MCL-1 expression.
Preclinical studies have demonstrated a potent synergistic effect when this compound is combined with Venetoclax.[2][3] The degradation of PIK3CG by this compound leads to the suppression of AKT signaling, which in turn downregulates MCL-1. This dual targeting of BCL-2 and the PI3Kγ/AKT/MCL-1 axis results in enhanced apoptosis of AML cells.
Quantitative Data Summary: this compound + Venetoclax
| Metric | Cell Lines | Primary AML Samples | In Vivo (Mouse Models) | Reference |
| Cell Viability | Significant reduction compared to single agents | Potentiated reduction in viability and colony-forming capacity | Significantly reduced disease burden in bone marrow, spleen, and blood | [2] |
| Apoptosis | Enhanced apoptosis induction | Increased apoptosis observed | - | [2] |
| Survival | - | - | Enhanced survival advantage compared to single agents | [2] |
Note: Specific Combination Index (CI) values and detailed quantitative apoptosis rates from the primary study by Kelly LM, et al. were not publicly available in the searched resources. The table reflects the qualitative descriptions of strong synergy from the available literature.
Experimental Protocols
Cell Viability and Apoptosis Assays (General Protocol):
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) and primary patient-derived AML cells are cultured in appropriate media.
-
Treatment: Cells are treated with this compound, Venetoclax, or the combination at various concentrations for specified time points (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega) or by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Apoptosis Analysis: Apoptosis is quantified by flow cytometry after staining with Annexin V and a viability dye (e.g., PI or DAPI). The percentage of Annexin V-positive cells is determined.
-
Synergy Calculation: Combination Index (CI) values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Xenograft Mouse Model (General Protocol):
-
Cell Implantation: Immunodeficient mice (e.g., NSG mice) are engrafted with human AML cell lines or patient-derived xenografts (PDXs).
-
Treatment: Once leukemia is established, mice are treated with vehicle control, this compound, Venetoclax, or the combination via appropriate routes of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor burden is monitored by bioluminescence imaging or flow cytometric analysis of peripheral blood, bone marrow, and spleen.
-
Efficacy Endpoints: Treatment efficacy is evaluated based on tumor growth inhibition, reduction in leukemic burden, and overall survival.
Potential Synergies with Other AML Therapies
While direct experimental evidence for this compound in combination with other classes of AML drugs is still emerging, the central role of the PI3K/AKT pathway in AML pathogenesis and resistance suggests strong potential for synergistic interactions.
FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib)
-
Rationale for Synergy: Fms-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of downstream signaling pathways, including PI3K/AKT. While FLT3 inhibitors are effective, resistance often develops through the reactivation of these downstream pathways. Co-targeting FLT3 and PI3Kγ could therefore prevent or overcome resistance.
-
Supporting Evidence: Studies with dual PI3K/mTOR inhibitors have shown synergistic cytotoxicity with FLT3 inhibitors in FLT3-ITD AML cells.
IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib)
-
Rationale for Synergy: Mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which promotes leukemogenesis. While IDH inhibitors can induce differentiation, they may not be sufficient to eradicate all leukemic cells. The PI3K/AKT pathway is a key survival pathway that could be targeted to enhance the efficacy of IDH inhibitors.
-
Supporting Evidence: The combination of the mIDH1 inhibitor BAY1436032 with the hypomethylating agent azacitidine has shown strong synergistic effects, suggesting that targeting multiple oncogenic pathways is a promising strategy in IDH-mutant AML. While not a direct link to PI3K inhibition, it supports the concept of combination therapy.
Hypomethylating Agents (HMAs) (e.g., Azacitidine, Decitabine)
-
Rationale for Synergy: HMAs are a standard of care for older AML patients. They function by reversing epigenetic silencing of tumor suppressor genes. Combining HMAs with a targeted agent that inhibits a key survival pathway like PI3K/AKT could lead to a more profound and durable anti-leukemic response.
-
Supporting Evidence: The combination of Venetoclax with HMAs is a highly effective regimen in AML. Given the synergy between this compound and Venetoclax, it is plausible that this compound could also synergize with HMAs, potentially through similar mechanisms of inducing apoptosis in epigenetically-primed cells.
Visualizing the Synergistic Mechanisms
Signaling Pathways and Experimental Logic
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling ARM165
Disclaimer: This document provides essential safety and logistical information for handling ARM165 based on general best practices for potent, powdered research compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to obtain and review the official SDS from your supplier before any handling, storage, or disposal of this compound. The information herein should be used to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.
This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that degrades PIK3CG proteins and is utilized in preclinical research, particularly in the study of acute myeloid leukemia (AML). As a potent, bioactive small molecule intended for research use only, it requires careful handling to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE) for Handling this compound
Appropriate PPE is the final and a critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound, particularly when in its powdered form.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powdered form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Body Protection | Laboratory Coat | A dedicated, long-sleeved laboratory coat should be worn. Consider a disposable gown over the lab coat for added protection during weighing and reconstitution. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects. |
Experimental Protocol: Reconstitution of Powdered this compound
This protocol outlines the steps for safely reconstituting lyophilized this compound for in vitro or in vivo studies. This compound is reportedly soluble in DMSO, PEG300/PEG400, and Tween 80.
Materials:
-
Vial of powdered this compound
-
Appropriate solvent (e.g., sterile DMSO)
-
Sterile, disposable syringes and needles
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Don all required PPE.
-
Perform all manipulations within a certified chemical fume hood or biological safety cabinet.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
-
Solvent Addition:
-
Using a sterile syringe and needle, carefully draw up the calculated volume of the desired solvent (e.g., DMSO).
-
Slowly add the solvent to the vial of this compound, directing the stream down the side of the vial to avoid aerosolizing the powder.
-
-
Dissolution:
-
Gently swirl the vial to dissolve the compound. If necessary, vortex briefly.
-
Visually inspect the solution to ensure complete dissolution before proceeding.
-
-
Aliquoting and Storage:
-
Once fully dissolved, draw up the solution and aliquot it into sterile microcentrifuge tubes for storage.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store stock solutions as recommended: -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
-
Avoid repeated freeze-thaw cycles.
-
Operational Workflow for Handling this compound
The following diagram illustrates the key logistical and safety steps for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
-
Solid Waste: All contaminated solid waste, including empty vials, pipette tips, gloves, and disposable lab coats, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container for liquid chemical waste. Do not dispose of down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
